4,6-Dimethyl-2-methylsulfonylpyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dimethyl-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-5-4-6(2)9-7(8-5)12(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPSNGCLCHWTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)S(=O)(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378242 | |
| Record name | 4,6-Dimethyl-2-methylsulfonylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35144-22-0 | |
| Record name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35144-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035144220 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,6-Dimethyl-2-methylsulfonylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine, 4,6-dimethyl-2-(methylsulfonyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4,6-DIMETHYL-2-(METHYLSULFONYL)PYRIMIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85VAF5UF4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethyl-2-methylsulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-methylsulfonylpyrimidine is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical structure, characterized by a pyrimidine core substituted with two methyl groups and a methylsulfonyl group, imparts specific reactivity and solubility properties that make it a valuable building block in medicinal and agricultural chemistry.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway. This compound is notably used as a reactant in the preparation of derivatives that act as endothelin receptor antagonists.[2]
Core Physicochemical Properties
The key physicochemical properties of this compound are summarized in the tables below. These properties are fundamental to understanding the compound's behavior in various chemical and biological systems, informing its handling, formulation, and application in further research and development.
Identification and Structural Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 35144-22-0 | Chem-Impex[1] |
| Molecular Formula | C₇H₁₀N₂O₂S | Chem-Impex[1] |
| Molecular Weight | 186.23 g/mol | Chem-Impex[1] |
| Canonical SMILES | CC1=CC(=NC(=N1)S(=O)(=O)C)C | PubChem[3] |
| InChI Key | ZHPSNGCLCHWTRG-UHFFFAOYSA-N | PubChem[3] |
| PubChem CID | 2772382 | Chem-Impex[1] |
Measured and Predicted Physical Properties
| Property | Value | Source |
| Appearance | White to yellow to orange powder/crystal | Chem-Impex[1] |
| Melting Point | 80 - 85 °C | Chem-Impex[1] |
| 84 - 86 °C | LookChem[4] | |
| Solubility | Soluble in Methanol, Slightly soluble in Chloroform | LookChem[4] |
| pKa (Predicted) | -1.84 ± 0.30 | LookChem[4] |
| XLogP3 (Predicted) | 0.6 | PubChem[3] |
Synthesis Pathway
This compound can be synthesized through a convenient and efficient three-step process. This pathway begins with the cyclocondensation of acetylacetone and thiourea, followed by methylation and finally oxidation to yield the target compound.[5]
References
4,6-Dimethyl-2-methylsulfonylpyrimidine mechanism of action
An In-depth Technical Guide on 4,6-Dimethyl-2-methylsulfonylpyrimidine
Abstract
This compound is a chemical compound primarily utilized as a building block in organic synthesis. While its direct mechanism of action as a bioactive agent is not extensively documented in publicly available scientific literature, its structural class, sulfonylpyrimidines, is notably associated with herbicidal activity. This guide synthesizes the available information on this compound, focusing on its chemical properties and its role as a synthetic intermediate. Due to the limited data on its specific biological interactions, this document will also draw inferences from the well-established mechanism of action of related sulfonylpyrimidine compounds, particularly in the context of their use in agriculture.
Chemical Identity and Properties
This compound is a substituted pyrimidine ring with the following key features: two methyl groups at positions 4 and 6, and a methylsulfonyl group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 35144-22-0 |
| Molecular Formula | C₇H₁₀N₂O₂S |
| Molecular Weight | 186.23 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 85-89 °C |
| Boiling Point | 329.8±35.0 °C (Predicted) |
| Density | 1.34±0.1 g/cm³ (Predicted) |
| pKa | -3.69±0.50 (Predicted) |
Role as a Synthetic Intermediate
The primary documented application of this compound is as an intermediate in the synthesis of more complex molecules. The methylsulfonyl group is an excellent leaving group, making the 2-position of the pyrimidine ring susceptible to nucleophilic substitution. This reactivity is exploited in the construction of various derivatives.
A significant application is in the synthesis of sulfonylurea herbicides. In a typical synthetic route, the methylsulfonyl group is displaced by an amine, which is then further reacted to generate the final sulfonylurea structure.
Experimental Workflow: Generalized Synthesis of a Sulfonylurea Herbicide
Caption: Generalized synthetic pathway for sulfonylurea herbicides.
Inferred Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Proposed Signaling Pathway for Sulfonylpyrimidine Herbicides
Caption: Inhibition of branched-chain amino acid synthesis by sulfonylpyrimidines.
Inhibition of ALS by sulfonylurea herbicides leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately resulting in plant death. It is plausible that if this compound were to exhibit herbicidal activity, it would likely operate through a similar mechanism.
Experimental Protocols
Detailed experimental protocols for assessing the specific biological activity of this compound are not published. However, a standard approach to determine if it acts as an ALS inhibitor would involve the following methodologies.
Protocol 1: In Vitro ALS Enzyme Activity Assay
-
Enzyme Extraction: Isolate ALS from a suitable plant source (e.g., etiolated barley shoots) through differential centrifugation and ammonium sulfate precipitation.
-
Assay Reaction: The activity of the isolated enzyme is measured by quantifying the formation of acetolactate's acid-catalyzed decarboxylation product, acetoin. The reaction mixture typically contains:
-
Phosphate buffer (pH 7.0)
-
Pyruvate (substrate)
-
Thiamine pyrophosphate (TPP), FAD, and MgCl₂ (cofactors)
-
Varying concentrations of the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Acetoin Quantification: The reaction is stopped by the addition of sulfuric acid. The mixture is then heated to facilitate the decarboxylation of acetolactate to acetoin. Acetoin is subsequently derivatized with creatine and α-naphthol, producing a colored complex that can be quantified spectrophotometrically at 530 nm.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in enzyme activity (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 2: Whole Plant Growth Inhibition Assay
-
Plant Cultivation: Grow a sensitive plant species (e.g., Arabidopsis thaliana or Lemna minor) in a controlled environment (hydroponics or agar medium).
-
Herbicide Application: Apply this compound at various concentrations to the growth medium.
-
Growth Measurement: After a defined period (e.g., 7-14 days), assess plant growth by measuring parameters such as root length, shoot fresh weight, or chlorophyll content.
-
Data Analysis: Determine the effective concentration that causes 50% growth inhibition (EC₅₀) by plotting the percentage of growth inhibition against the logarithm of the compound's concentration.
Conclusion
This compound is a well-defined chemical entity with established utility in organic synthesis, particularly as a precursor for sulfonylurea herbicides. While direct evidence for its mechanism of action is lacking in the scientific literature, its structural relationship to known ALS inhibitors strongly suggests a potential mode of action through the disruption of branched-chain amino acid biosynthesis in plants. Further empirical studies, such as in vitro enzyme assays and whole-plant growth inhibition studies, would be necessary to definitively elucidate its biological activity and confirm this hypothesis. For researchers in drug development, while this specific compound may not have direct therapeutic applications, the pyrimidine scaffold and the principles of targeting essential metabolic pathways remain relevant areas of investigation.
Unveiling the Biological Potential of 4,6-Dimethyl-2-methylsulfonylpyrimidine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, derivatives of 4,6-Dimethyl-2-methylsulfonylpyrimidine have emerged as a versatile class of molecules with a wide spectrum of activities, including anticancer, kinase inhibition, and herbicidal effects. This technical guide provides an in-depth overview of the biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of associated workflows and signaling pathways to facilitate further research and drug development endeavors.
Quantitative Biological Activity Data
The following tables summarize the reported biological activity of various this compound derivatives and related pyrimidine compounds, providing a comparative overview of their potency against different biological targets.
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound ID/Class | Cell Line | Activity Metric (IC50) | Reference |
| Curcumin-pyrimidine analog 3g | MCF-7 (Breast Cancer) | 0.61 ± 0.05 µM | |
| Thienopyrimidine derivative 2 | MCF-7 (Breast Cancer) | 0.013 µM | |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung Carcinoma) | 5.988 ± 0.12 µM | [1] |
| Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast Cancer) | 43.4 µM | [1] |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast Cancer) | 35.1 µM | [1] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | HepG2 (Liver Cancer) | - | [2] |
| Pyrimidine derivative 1 | A549 (Lung Cancer) | - | [3] |
| Pyrimidine-5-carbonitrile 10b | MCF-7 (Breast Cancer) | 7.68 µM |
Table 2: Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound ID/Class | Target Kinase | Activity Metric (IC50) | Reference |
| Pyrido[2,3-d]pyrimidine derivative | CDK4/Cyclin D1 | - | [4] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | EGFR | 79 nM | [2] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | Her2 | 40 nM | [2] |
| Pyrrolo[2,3-d]pyrimidine derivative 5k | VEGFR2 | 136 nM | [2] |
| Pyrimidine-based derivative 13 | Aurora A | < 200 nM | [5] |
| N-trisubstituted pyrimidine 38j | AURKA | 0.0071 µM | [6] |
| N-trisubstituted pyrimidine 38j | AURKB | 0.0257 µM | [6] |
| Pyrimidine derivative 33 | JAK1 | 2.1 nM | [7] |
| Pyrimidine derivative 33 | JAK2 | 12 nM | [7] |
Table 3: Herbicidal Activity of Pyrimidine Derivatives
| Compound ID/Class | Target Weed | Activity Metric | Reference |
| Pyrimidine-substituted chlorsulfuron W104 | Brassica campestris | 70.8% inhibition at 150 g·ha⁻¹ (Pre-emergence) | [8] |
| Pyrimidine thiourea derivative 4d | Brassica napus L. | 81.5% root growth inhibition at 100 mg L⁻¹ | [9] |
| Pyrimidine thiourea derivative 4f | Digitaria adscendens | 81% root growth inhibition at 100 mg L⁻¹ | [9] |
| Pyrido[2,3-d]pyrimidine derivative 2o | Agrostis stolonifera | Good activity at 1 mM | [10][11] |
| 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine 5h | Pennisetum alopecuroides L. | IC50 = 3.48 mg L⁻¹ (Chlorophyll inhibition) | [12] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are comprehensive protocols for key biological assays used to evaluate the activity of this compound derivatives.
Anticancer Activity Assays
1. MTT Cell Proliferation Inhibition Assay
This assay is a colorimetric method used to assess cell viability.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete growth medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compounds.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.
-
2. Sulforhodamine B (SRB) Assay
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Test compounds
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with water to remove TCA.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.
-
Kinase Inhibition Assays
ADP-Glo™ Kinase Assay
This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Materials:
-
Kinase enzyme (e.g., AURKA, JAK1)
-
Kinase substrate
-
ATP
-
Test compounds
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque multi-well plates
-
Luminometer[4]
-
-
Protocol:
-
Kinase Reaction Setup: In a multi-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and various concentrations of the test compound in the kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.[4]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[4]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.
-
Herbicidal Activity Assays
Pot Trials for Pre- and Post-emergence Herbicidal Activity
-
Materials:
-
Culture soil (e.g., a mix of vermiculite, loam, and fertilizer soil)
-
Paper cups or pots
-
Test compounds
-
Weed seeds (e.g., Echinochloa crusgalli, Amaranthus tricolor)
-
Positive control (commercial herbicide, e.g., chlorsulfuron)[8]
-
-
Protocol:
-
Pre-emergence Treatment:
-
Fill paper cups with culture soil.
-
Spray the soil surface with the test compounds at desired concentrations (e.g., 15 g·ha⁻¹ and 150 g·ha⁻¹).
-
Sow the weed seeds in the treated soil.
-
Water the pots and maintain appropriate moisture levels.[8]
-
-
Post-emergence Treatment:
-
Sow weed seeds in paper cups filled with culture soil and allow them to grow to a certain stage (e.g., two-leaf stage).
-
Spray the seedlings with the test compounds at the desired concentrations.
-
-
Evaluation:
-
After a set period (e.g., 2-3 weeks), visually assess the herbicidal effect by measuring parameters such as inhibition of germination, shoot growth, and root growth.
-
Calculate the percentage of inhibition compared to an untreated control.
-
-
Visualizing Workflows and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds [mdpi.com]
- 11. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and herbicidal activities of novel 4-(1H-pyrazol-1-yl)-6-(alkynyloxy)-pyrimidine derivatives as potential pigment biosynthesis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS: 35144-22-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key heterocyclic building block in the development of pharmaceuticals and agrochemicals. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and toxicological profile. It also explores its role as a versatile intermediate and the biological activities of compounds derived from it.
Chemical and Physical Properties
This compound is a white to off-white crystalline solid. Its chemical structure features a pyrimidine ring substituted with two methyl groups at positions 4 and 6, and a methylsulfonyl group at position 2. The strong electron-withdrawing nature of the methylsulfonyl group makes the C2 position highly susceptible to nucleophilic attack.
Physicochemical Data
The known physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 35144-22-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [1] |
| Melting Point | 80 - 85 °C | [2] |
| Boiling Point (Predicted) | 358.3 ± 45.0 °C | [3] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| pKa (Predicted) | -1.84 ± 0.30 | [3] |
| XLogP3 (Predicted) | 0.6 | [1] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of the compound.
| Spectrum Type | Data | Reference(s) |
| ¹H-NMR (270 MHz, CDCl₃) | δ 7.2 (1H, s), 3.4 (3H, s), 2.6 (6H, s) | |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 171.0, 165.8, 116.3, 42.8, 19.6 | [4] |
| IR Spectrum | Data not available for the title compound. The related 4,6-dimethoxy analog shows characteristic peaks for C=N, C-O, and SO₂ stretching. | [5] |
| Mass Spectrum (EI) | Data not available. Fragmentation of pyrimidines typically involves initial loss of substituents followed by cleavage of the heterocyclic ring. |
Synthesis and Purification
Several synthetic routes to this compound have been reported. A common and efficient method is a three-step process starting from the cyclocondensation of acetylacetone and thiourea.
Three-Step Synthesis Protocol
This method involves cyclocondensation, methylation, and subsequent oxidation.[4]
Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine
-
Combine acetylacetone and thiourea in ethanol to form a suspension.
-
Add concentrated hydrochloric acid to the mixture.
-
Reflux the reaction mixture for 2-3 hours, during which a yellow solid will precipitate.
-
Cool the mixture to 0-5 °C and stir for 1 hour.
-
Collect the solid by vacuum filtration and dry to yield 4,6-dimethyl-2-mercaptopyrimidine.
Step 2: Synthesis of 4,6-dimethyl-2-(methylthio)pyrimidine
-
Dissolve the 4,6-dimethyl-2-mercaptopyrimidine from Step 1 in an aqueous solution of sodium hydroxide.
-
After stirring for 30 minutes, add dimethyl sulfate and continue to stir for 3 hours.
-
Monitor the reaction for completion (e.g., by TLC).
-
Extract the product with dichloromethane.
-
Purify the crude product by passing it through a short silica gel column and evaporating the solvent.
Step 3: Synthesis of this compound
-
Dissolve the 4,6-dimethyl-2-(methylthio)pyrimidine from Step 2 in a suitable solvent such as dichloromethane or acetic acid.[4]
-
Add a catalytic amount of sodium tungstate and tetrabutylammonium bromide.[4]
-
Slowly add hydrogen peroxide (30-35% aqueous solution) while maintaining the temperature at 40-45 °C.
-
After the addition is complete, maintain the temperature and stir until the reaction is complete.
-
Cool the reaction mixture, and perform a suitable work-up which may include extraction with an organic solvent, washing with water, and drying over anhydrous magnesium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the final product by recrystallization, for example, from ethanol or by adding ether to a concentrated solution to induce crystallization.[4]
Caption: General workflow for the three-step synthesis.
Chemical Reactivity
The key to the utility of this compound as a synthetic intermediate is the reactivity of the C2-methylsulfonyl group. The pyrimidine ring, being an electron-deficient heterocycle, activates the C2 position towards nucleophilic aromatic substitution (SNAr). The methylsulfonyl group is an excellent leaving group, facilitating displacement by a wide range of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the electrophilic C2 carbon, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing pyrimidine ring. In the second step, the methylsulfinate anion is eliminated, restoring aromaticity and yielding the substituted pyrimidine.
Caption: Mechanism of nucleophilic aromatic substitution.
This reactivity allows for the introduction of various functional groups at the C2 position, including:
-
O-nucleophiles: Alcohols and phenols can be used to form 2-alkoxy or 2-aryloxy pyrimidines. This reaction is fundamental in the synthesis of endothelin receptor antagonists like ambrisentan.
-
N-nucleophiles: Amines can displace the methylsulfonyl group to produce 2-aminopyrimidines.
-
S-nucleophiles: Thiols react to form 2-thioether pyrimidines.
The reaction rate is influenced by the nucleophilicity of the attacking species and the solvent conditions.
Biological Activity and Mechanism of Action
While this compound itself is not typically the final active molecule, the pyrimidine scaffold it provides is present in numerous biologically active compounds. The biological activity is highly dependent on the nature of the substituent introduced at the C2 position.
Herbicidal Activity
Many commercial herbicides feature a 4,6-disubstituted-pyrimidine core. These herbicides often act by inhibiting key enzymes in the biosynthetic pathways of plants. Two prominent targets are Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).
-
Acetolactate Synthase (ALS) Inhibition: ALS is the first enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine). Inhibition of this enzyme leads to a deficiency in these essential amino acids, ultimately causing cessation of plant growth and death. Herbicides like sulfonylureas and pyrimidinyl-benzoates are known ALS inhibitors.
Caption: Inhibition of the branched-chain amino acid pathway.
-
Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Inhibiting this enzyme depletes the cell of necessary pyrimidines, arresting cell proliferation and growth.[6] This is a more recently discovered mode of action for some herbicides.[1]
Caption: Inhibition of the de novo pyrimidine synthesis pathway.
Pharmaceutical Applications
The 4,6-dimethyl-2-pyrimidinyl core is a key structural element in various therapeutic agents. It serves as a crucial intermediate in the synthesis of ambrisentan, an endothelin receptor antagonist used to treat pulmonary hypertension. It is also explored in the development of antiviral and anticancer agents.[2] The specific biological mechanism is dependent on the final molecular structure.
Toxicology and Safety
Detailed toxicological data for this compound is limited. The available information is primarily from regulatory classifications and safety data sheets.
Hazard Classification
Based on aggregated GHS data, the compound is classified with the following hazards:[1]
| Hazard Code | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| H317 | May cause an allergic skin reaction |
| H334 | May cause allergy or asthma symptoms or breathing difficulties if inhaled |
| H361 | Suspected of damaging fertility or the unborn child |
Acute Toxicity
-
Oral LD₅₀: No data available.[7]
-
Dermal LD₅₀: No data available.
-
Inhalation LC₅₀: No data available.
Given the lack of specific data, the compound should be handled with appropriate precautions in a laboratory setting, using personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Applications in Research and Development
This compound is a valuable building block for several key reasons:
-
Versatility: The highly reactive sulfonyl group allows for the facile introduction of a wide array of substituents, making it ideal for creating libraries of compounds for screening in drug discovery and agrochemical research.
-
Structural Core: It provides a stable and synthetically accessible pyrimidine core that is a known privileged structure in many biologically active molecules.
-
Intermediate for Marketed Products: Its use in the synthesis of established drugs like ambrisentan makes it an important compound for the pharmaceutical industry.[8]
Researchers can leverage the predictable reactivity of this compound in diversity-oriented synthesis to explore new chemical space and develop novel compounds with desired biological activities.
References
- 1. This compound | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | C7H10N2O4S | CID 838363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
In-Depth Technical Guide to the Structure Elucidation of 4,6-Dimethyl-2-methylsulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key intermediate in the synthesis of various biologically active compounds. This document details the spectroscopic data, experimental protocols, and analytical workflow used to confirm the chemical structure of this compound.
Compound Identification
Chemical Structure:
Caption: Chemical structure of this compound.
Compound Details:
| Parameter | Value | Reference |
| IUPAC Name | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | [1] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1] |
| Molecular Weight | 186.23 g/mol | [2] |
| CAS Number | 35144-22-0 | [1] |
| Appearance | White to yellow to orange powder/crystal | [2] |
| Melting Point | 80 - 85 °C | [2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR) Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 7.21 | Singlet | 1H | Pyrimidine C5-H | [3] |
| 3.35 | Singlet | 3H | -SO₂CH₃ | [3] |
| 2.60 | Singlet | 6H | Pyrimidine C4-CH₃ & C6-CH₃ | [3] |
¹³C NMR (Carbon NMR) Data:
| Chemical Shift (δ) ppm | Assignment | Reference |
| 171.0 | Pyrimidine C4 & C6 | [3] |
| 165.8 | Pyrimidine C2 | [3] |
| 116.3 | Pyrimidine C5 | [3] |
| 42.8 | -SO₂CH₃ | [3] |
| 19.6 | Pyrimidine C4-CH₃ & C6-CH₃ | [3] |
Infrared (IR) Spectroscopy (Predicted)
While an experimental spectrum is not available, the expected characteristic IR absorption bands for this compound are predicted based on its functional groups.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (pyrimidine ring) |
| 3000-2850 | C-H stretch | Alkane (-CH₃) |
| ~1600, ~1500 | C=C and C=N stretch | Aromatic ring (pyrimidine) |
| ~1470, ~1370 | C-H bend | Alkane (-CH₃) |
| 1350-1300 & 1180-1160 | S=O asymmetric & symmetric stretch | Sulfonyl (-SO₂-) |
| ~900-675 | C-H out-of-plane bend | Aromatic ring |
Mass Spectrometry (MS) (Predicted)
In the absence of experimental mass spectra, a plausible fragmentation pattern under electron ionization (EI) is proposed.
Predicted Mass Spectrometry Fragmentation:
| m/z | Proposed Fragment | Notes |
| 186 | [M]⁺ | Molecular ion peak. |
| 171 | [M - CH₃]⁺ | Loss of a methyl radical from one of the pyrimidine methyl groups. |
| 107 | [M - SO₂CH₃]⁺ | Loss of the methylsulfonyl radical. |
| 79 | [SO₂CH₃]⁺ | Methylsulfonyl cation. |
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the structure elucidation of this compound.
Synthesis of this compound
A convenient three-step synthesis involves cyclocondensation, methylation, and oxidation.[3]
Workflow for Synthesis:
Caption: Synthetic pathway for this compound.
Detailed Protocol:
-
Cyclocondensation: Acetylacetone and thiourea are reacted in the presence of an acid catalyst (e.g., hydrochloric acid) to yield 4,6-dimethyl-2-mercaptopyrimidine.[3]
-
Methylation: The resulting mercaptopyrimidine is then methylated. A common method involves using dimethyl carbonate with a phase transfer catalyst like tetrabutylammonium bromide to produce 4,6-dimethyl-2-(methylthio)pyrimidine.[3]
-
Oxidation: The final step is the oxidation of the methylthio group to a methylsulfonyl group. This is typically achieved using an oxidizing agent such as hydrogen peroxide in the presence of a catalyst like sodium tungstate.[3] The final product is then purified, for example, by recrystallization from ethanol.[3]
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy Protocol:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Spectroscopy Protocol:
-
Instrument: 100 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0 to 200 ppm.
FT-IR Spectroscopy (General Protocol for Solids)
Sample Preparation (Thin Solid Film):
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as dichloromethane or acetone.
-
Place a drop of the solution onto a salt plate (e.g., KBr or NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.
FT-IR Spectroscopy Protocol:
-
Instrument: Fourier Transform Infrared Spectrometer.
-
Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty sample compartment should be recorded prior to sample analysis.
Mass Spectrometry (General Protocol for Pyrimidine Derivatives)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Mass Spectrometry Protocol (Electron Ionization):
-
Instrument: Mass spectrometer with an electron ionization (EI) source.
-
Ionization Energy: 70 eV.
-
Inlet System: Direct insertion probe or GC inlet.
-
Mass Range: m/z 40-500.
-
Source Temperature: 200-250 °C.
Structure Elucidation Workflow
The logical process for determining the structure of this compound from the spectroscopic data is outlined below.
Caption: Workflow for the structure elucidation of this compound.
This in-depth guide provides the necessary information for researchers, scientists, and drug development professionals to understand the structural characterization of this compound. The combination of verified NMR data and predictive analysis for other spectroscopic techniques offers a comprehensive view of its chemical identity.
References
Spectroscopic and Synthetic Profile of 4,6-Dimethyl-2-methylsulfonylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document details experimental protocols for its synthesis and spectroscopic characterization and includes a visualization of a relevant biological signaling pathway where its derivatives play a significant role.
Spectroscopic Data
The following tables summarize the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent | Reference |
| 7.21 | Singlet | 1H | Pyrimidine C5-H | CDCl₃ | [1] |
| 3.35 | Singlet | 3H | SO₂-CH₃ | CDCl₃ | [1] |
| 2.60 | Singlet | 6H | Pyrimidine C4,C6-CH₃ | CDCl₃ | [1] |
¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
| 171.0 | Pyrimidine C4, C6 | CDCl₃ | [1] |
| 165.8 | Pyrimidine C2 | CDCl₃ | [1] |
| 116.3 | Pyrimidine C5 | CDCl₃ | [1] |
| 42.8 | SO₂-CH₃ | CDCl₃ | [1] |
| 19.6 | Pyrimidine C4,C6-CH₃ | CDCl₃ | [1] |
Infrared (IR) Spectroscopy
While literature confirms the use of IR spectroscopy for the characterization of this compound, specific peak data is not detailed in the cited publications.[1] The table below lists the expected characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2850 |
| C=N (pyrimidine ring) | 1650-1550 |
| C=C (pyrimidine ring) | 1580-1450 |
| S=O (sulfonyl) | 1350-1300 and 1160-1120 |
Mass Spectrometry (MS)
Mass spectrometry has been used to confirm the identity of this compound.[1] The primary data point available is the molecular weight, which corresponds to the molecular ion peak.
| m/z | Interpretation |
| 186.23 | [M]⁺ (Molecular Ion) |
Experimental Protocols
Synthesis of this compound
A convenient three-step synthesis has been reported with an overall yield of 75%.[1]
Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine
-
Acetylacetone and thiourea are subjected to a cyclocondensation reaction.
-
The reaction is carried out in the presence of hydrochloric acid.
Step 2: Synthesis of 4,6-dimethyl-2-methylthiopyrimidine
-
The product from Step 1, 4,6-dimethyl-2-mercaptopyrimidine, is methylated.
-
Dimethyl carbonate is used as the methylating agent.
-
Tetrabutylammonium bromide serves as a phase transfer catalyst.
Step 3: Synthesis of this compound
-
The 4,6-dimethyl-2-methylthiopyrimidine from Step 2 is oxidized.
-
Hydrogen peroxide is used as the oxidizing agent.
-
Sodium tungstate and tetrabutylammonium bromide are used as catalysts.
Spectroscopic Characterization Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a 400 MHz instrument.
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the spectrum. Chemical shifts are referenced to an internal standard, such as tetramethylsilane (TMS).
IR Spectroscopy
-
Sample Preparation: A thin film of the solid sample is prepared on a potassium bromide (KBr) disc.
-
Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Analysis: The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule.
Mass Spectrometry
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, for example, by electron impact (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Signaling Pathway Visualization
This compound is a crucial building block for the synthesis of endothelin receptor antagonists.[2] Endothelins are peptides that play a key role in vasoconstriction and cell proliferation. The diagram below illustrates the signaling pathway initiated by the binding of endothelin-1 (ET-1) to its receptors, ETA and ETB.
References
Solubility Profile of 4,6-Dimethyl-2-methylsulfonylpyrimidine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-methylsulfonylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate for various bioactive molecules necessitates a thorough understanding of its physicochemical properties, particularly its solubility in organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification strategies, and the formulation of active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines detailed experimental protocols for its determination, and presents a generalized workflow for solubility assessment.
Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, qualitative solubility information has been compiled from various chemical supplier databases. This information is valuable for initial solvent screening and experimental design.
Table 1: Qualitative Solubility of this compound in Select Organic Solvents
| Solvent | CAS Number | Solubility Classification |
| Methanol | 67-56-1 | Soluble / Slightly Soluble[1][2][3][4] |
| Chloroform | 67-66-3 | Slightly Soluble[1][3][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. The actual concentration at saturation may vary and is dependent on temperature. For precise applications, experimental determination of solubility is highly recommended.
Experimental Protocols for Solubility Determination
The absence of specific quantitative data necessitates robust experimental methods to determine the solubility of this compound in solvents relevant to a particular research or development workflow. The following are standard protocols adapted from methodologies reported for other pyrimidine derivatives.
Thermodynamic (Equilibrium) Solubility Determination by the Shake-Flask Method
This method measures the equilibrium solubility of a compound, representing the true saturation point of a solvent at a given temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, acetonitrile, ethyl acetate, etc.)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution and precipitation rates have reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a minimum of 2 hours to let the excess solid settle.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC.
-
Calculation: The solubility is calculated from the concentration of the analyte in the diluted sample, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.
Gravimetric Method
For systems where the solvent is volatile and the solute is stable upon heating, a gravimetric method can be employed.
Procedure:
-
Equilibration: Prepare a saturated solution as described in steps 1 and 2 of the shake-flask method.
-
Sample Withdrawal: Carefully withdraw a known mass or volume of the clear, saturated supernatant.
-
Solvent Evaporation: Place the aliquot in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the solute's decomposition point).
-
Final Weighing: Once the solvent is completely removed, weigh the container with the dried solute.
-
Calculation: The solubility is determined by the mass of the dissolved solid in the known mass or volume of the solvent.
Experimental Workflow and Data Visualization
A systematic workflow is crucial for the accurate determination of solubility. The following diagram illustrates the key steps in a typical thermodynamic solubility experiment.
Caption: A generalized experimental workflow for determining the thermodynamic solubility of a compound.
Factors Influencing Solubility
The solubility of this compound, like other organic compounds, is governed by several factors:
-
Solvent Polarity: The principle of "like dissolves like" is a primary determinant. The polarity of the solvent relative to the solute will significantly impact solubility.
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. However, this relationship should be determined experimentally for each solvent-solute system.
-
Crystalline Form (Polymorphism): Different crystalline forms of a compound can exhibit different solubilities. It is important to characterize the solid form being used in solubility studies.
Conclusion
This technical guide summarizes the currently available, albeit qualitative, solubility information for this compound in common organic solvents. For drug development and process chemistry, where precise understanding of solubility is paramount, the experimental protocols provided herein offer a robust framework for generating accurate quantitative data. The successful application of these methods will enable researchers and scientists to optimize reaction conditions, develop effective purification strategies, and advance the formulation of new chemical entities.
References
An In-depth Technical Guide to the Reactivity of the Methylsulfonyl Group in Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. The strategic functionalization of this heterocycle is paramount for modulating its physicochemical properties and biological activity. Among the various substituents, the methylsulfonyl group (-SO₂CH₃) has emerged as a highly versatile and reactive moiety, particularly in the context of nucleophilic aromatic substitution (SNA) reactions. This technical guide provides a comprehensive overview of the reactivity of the methylsulfonyl group in pyrimidines, with a focus on its application in drug development. It consolidates quantitative reactivity data, details key experimental protocols, and visualizes reaction mechanisms and experimental workflows to serve as a valuable resource for researchers in the field.
The Methylsulfonyl Group: A Superior Leaving Group in Nucleophilic Aromatic Substitution
The methylsulfonyl group, when attached to an electron-deficient pyrimidine ring, acts as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions.[1][2][3] This reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl moiety, which activates the pyrimidine ring towards nucleophilic attack. The resulting methanesulfinate anion is a stable leaving group, thermodynamically favoring the substitution reaction.
The SNA reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the pyrimidine ring. The stability of this intermediate is crucial for the reaction to proceed, and it is enhanced by the presence of the electron-withdrawing methylsulfonyl group.
The reactivity of methylsulfonyl pyrimidines is particularly pronounced with soft nucleophiles, such as thiols.[3] This chemoselectivity has been effectively harnessed in the field of chemical biology and drug discovery for the covalent modification of cysteine residues in proteins.[1][2]
Quantitative Analysis of Reactivity
The reactivity of methylsulfonyl pyrimidines has been quantified through kinetic studies. The second-order rate constants for the reaction of 2-methylsulfonylpyrimidine with thiol-containing biological nucleophiles, N-acetylcysteine methyl ester (NACME) and glutathione (GSH), highlight the influence of the nucleophile and pH on the reaction rate.
Table 1: Second-Order Rate Constants (k) for the Reaction of 2-Methylsulfonylpyrimidine with Thiols [1][2]
| Nucleophile | pH | Rate Constant (k) (M⁻¹s⁻¹) |
| NACME | 7.0 | 4.5 x 10⁻² |
| GSH | 7.0 | 1.6 x 10⁻² |
| NACME | 6.5 | ~0.9 x 10⁻² |
| GSH | 6.5 | ~0.32 x 10⁻² |
Note: The reaction is approximately 5 times faster at pH 7.0 versus 6.5, consistent with a higher equilibrium concentration of the more nucleophilic thiolate anion.[1][2]
The superiority of the methylsulfonyl group as a leaving group is evident when compared to other common substituents on the pyrimidine ring.
Table 2: Comparative Reactivity of 2-Substituted Pyrimidines with Glutathione (GSH) [1][2]
| Leaving Group | Reactivity with GSH (at pH 7.0) |
| Methylsulfonyl | Reactive |
| Chloro | Unreactive |
| Methylthio | Unreactive |
| Hydroxy | Unreactive |
| Amino | Unreactive |
Furthermore, the nature of the heterocyclic core significantly impacts the reactivity.
Table 3: Influence of the Heterocyclic Ring on Reactivity [1][2]
| Heterocycle (with Methylsulfonyl group) | Relative Reactivity | Second-Order Rate Constant (k) with NACME at pH 7.0 (M⁻¹s⁻¹) |
| 1,3,5-Triazine | Drastically Increased | Not specified, but significantly higher than pyrimidine |
| Quinazoline | Marginally Faster | ~2.8 x 10⁻² |
| Pyrimidine | Reference | 4.5 x 10⁻² |
| 1,4-Pyrazine | Unreactive | No reaction observed |
Experimental Protocols
Synthesis of 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine[4]
This three-step procedure provides a convenient and efficient route to a common methylsulfonyl pyrimidine derivative.
Step 1: Cyclocondensation to 4,6-dimethyl-1-mercaptopyrimidine
-
Acetylacetone and thiourea are subjected to cyclocondensation in the presence of hydrochloric acid.
Step 2: Methylation to 4,6-dimethyl-2-methylthiopyrimidine
-
The resulting mercaptopyrimidine is methylated using dimethyl carbonate and tetrabutylammonium bromide.
Step 3: Oxidation to 4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
The methylthio intermediate is oxidized with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide to yield the final product.
-
The overall yield for this process is reported to be 75%.[4]
General Procedure for Nucleophilic Aromatic Substitution with a Thiol[5]
This protocol outlines a general method for the reaction of a methylsulfonyl pyrimidine with a thiol nucleophile.
Materials:
-
Methylsulfonyl-substituted pyrimidine (1.0 eq.)
-
Thiol nucleophile (1.0-1.2 eq.)
-
Non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 eq.)
-
Aprotic solvent (e.g., DMF, DMSO, acetonitrile)
Procedure:
-
Dissolve the methylsulfonyl pyrimidine and the thiol nucleophile in the chosen solvent in a reaction vessel equipped with a magnetic stirrer.
-
Add the non-nucleophilic base to the reaction mixture.
-
Stir the reaction at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualization of Mechanisms and Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution.
References
An In-depth Technical Guide to 4,6-Dimethyl-2-methylsulfonylpyrimidine: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethyl-2-methylsulfonylpyrimidine is a pivotal heterocyclic intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of its discovery, detailed synthetic methodologies, and its critical role in the development of pharmaceuticals and agrochemicals. This document consolidates key quantitative data, experimental protocols, and logical workflows to serve as a valuable resource for researchers in organic synthesis and medicinal chemistry.
Introduction and Historical Context
The development of this compound is intrinsically linked to the broader exploration of pyrimidine chemistry for therapeutic and agricultural applications. While a precise "discovery" date for this specific molecule is not prominently documented, its emergence can be situated within the intensive research on pyrimidine derivatives that gained momentum in the mid to late 20th century. The related compound, 4,6-dimethoxy-2-methylsulfonylpyrimidine, was first synthesized in 1986 and was identified as a versatile intermediate for pesticides and pharmaceuticals[1]. This timeframe suggests that the synthesis and utility of analogous dimethylated pyrimidines, such as this compound, were likely being explored concurrently.
The primary significance of this compound lies in its function as a key building block for endothelin receptor antagonists, such as ambrisentan, which are used in the treatment of pulmonary hypertension[2][3][4]. Its utility also extends to the agrochemical field, where pyrimidine derivatives are known to exhibit herbicidal and fungicidal properties[5]. The history of this compound is therefore not one of a standalone discovery but rather of its integral role in the synthetic pathways developed to access more complex, biologically active molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 35144-22-0 | [6] |
| Molecular Formula | C₇H₁₀N₂O₂S | [7] |
| Molecular Weight | 186.23 g/mol | [7] |
| Melting Point | 79-80 °C | [6] |
| Appearance | White to Yellow to Orange powder to crystal | |
| Purity | >98.0% (GC) |
Synthesis Methodologies
Several synthetic routes to this compound have been reported, generally involving a multi-step process. A common and efficient approach starts from readily available precursors and proceeds through cyclization, methylation, and oxidation steps.
General Synthesis Workflow
The logical flow of a typical synthesis is depicted in the following diagram.
Caption: General three-step synthesis workflow for this compound.
Key Experimental Protocols
A convenient synthesis of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine involves a three-step process starting with the cyclocondensation of acetylacetone and thiourea.[2] This is followed by methylation and oxidation. An alternative synthesis of the intermediate 4,6-dimethyl-2-methylthiopyrimidine can be achieved through the condensation of S-methyl-isothiourea hydrochloride with methyl ethyl diketone.[3]
Experimental Protocol:
-
Cyclocondensation: Acetylacetone and thiourea are subjected to cyclocondensation in the presence of hydrochloric acid to yield 4,6-dimethyl-2-mercaptopyrimidine.[2]
-
Methylation: The resulting 4,6-dimethyl-2-mercaptopyrimidine is then methylated using dimethyl carbonate in the presence of a phase transfer catalyst like tetrabutylammonium bromide to give 4,6-dimethyl-2-(methylthio)pyrimidine.[2]
The final step is the oxidation of the methylthio group to a methylsulfonyl group.
Experimental Protocol 1: Using Hydrogen Peroxide and Sodium Tungstate [2]
-
To a solution of 4,6-dimethyl-2-(methylthio)pyrimidine, sodium tungstate and tetrabutylammonium bromide are added.
-
Hydrogen peroxide is then added dropwise to the mixture.
-
The reaction is stirred until completion, and the product, this compound, is isolated. This method reports an overall yield of 75% for the three-step synthesis.[2]
Experimental Protocol 2: Using Chlorine Gas [6]
-
4,6-dimethyl-2-methylthiopyrimidine (15.9 g, 103 mmol) is dissolved in a solvent mixture of 120 mL of dichloromethane and 110 mL of water.
-
Chlorine gas is passed through the solution at 0 °C until the solution turns yellow and is saturated.
-
Upon completion, the solution is purged with nitrogen to remove excess chlorine.
-
The organic phase is separated, and the aqueous phase is extracted with dichloromethane.
-
The combined organic phases are dried over anhydrous magnesium sulfate.
-
The solvent is concentrated under reduced pressure, and the product is crystallized by the addition of ether to yield 14 g (73% yield) of 2-methylsulfonyl-4,6-dimethylpyrimidine.[6]
Summary of Synthetic Data
| Starting Material(s) | Reagents | Intermediate(s) | Product | Yield | Reference |
| Acetylacetone, Thiourea | HCl, Dimethyl carbonate, (n-Bu)₄NBr, H₂O₂, Na₂WO₄ | 4,6-Dimethyl-2-mercaptopyrimidine, 4,6-Dimethyl-2-(methylthio)pyrimidine | This compound | 75% (overall) | [2] |
| 4,6-Dimethyl-2-methylthiopyrimidine | Cl₂, CH₂Cl₂, H₂O | - | This compound | 73% | [6] |
| S-methyl-isothiourea hydrochloride, Methyl ethyl diketone | Alkali, Catalyst, H₂O₂ | 4,6-Dimethyl-2-methylthiopyrimidine | This compound | - | [3] |
Role in Synthesis and Biological Relevance
The primary utility of this compound is as a versatile intermediate in the synthesis of more complex molecules with significant biological activity.
Intermediate in Pharmaceutical Synthesis
This compound is a key reactant in the preparation of [(dimethylpyrimidinyl)oxy]diphenyl butyric acid derivatives, which act as endothelin receptor antagonists.[6] One of the most notable applications is in the synthesis of Ambrisentan, a drug used to treat pulmonary hypertension.
Caption: Role of this compound in pharmaceutical synthesis.
Potential in Agrochemicals
Given that many pyrimidine derivatives exhibit herbicidal and fungicidal properties, this compound is also a valuable intermediate in the agrochemical industry.[5] The related 4,6-dimethoxypyrimidine core is found in acetolactate synthase (ALS) inhibiting herbicides.[8]
Direct Biological Activity
While the primary focus of research has been on the biological activity of the compounds synthesized from this compound, some studies suggest that pyrimidine derivatives themselves can possess a range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. However, specific studies detailing the direct biological targets and signaling pathways of this compound are limited. Its high reactivity as a synthetic intermediate, due to the good leaving group nature of the methylsulfonyl moiety, is its most well-characterized feature.
Conclusion
This compound is a compound of significant industrial and academic interest, primarily due to its role as a key intermediate in the synthesis of high-value molecules in the pharmaceutical and agrochemical sectors. The synthetic routes to this compound are well-established and offer high yields. While its own "discovery" is not a singular event, its history is woven into the fabric of modern medicinal and agricultural chemistry. Future research may yet uncover direct biological activities of this versatile pyrimidine derivative, but its current importance as a synthetic building block is undisputed. This guide provides a solid foundation for researchers working with or considering the use of this compound in their synthetic endeavors.
References
- 1. CN101747283B - Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 35144-22-0 [chemicalbook.com]
- 7. This compound | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: 4,6-Dimethyl-2-methylsulfonylpyrimidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview of the use of 4,6-dimethyl-2-methylsulfonylpyrimidine as a key intermediate in the synthesis of pharmacologically active compounds. The focus is on the synthesis of Ambrisentan, a potent endothelin receptor antagonist. This document includes a detailed experimental protocol, quantitative data, and a workflow diagram to facilitate its application in a research and development setting.
Introduction
This compound is a versatile chemical intermediate. The electron-withdrawing nature of the pyrimidine ring and the sulfonyl group makes the methylsulfonyl moiety an excellent leaving group in nucleophilic aromatic substitution reactions. This reactivity is harnessed in the synthesis of various compounds where the pyrimidine scaffold is a core structural element. One prominent application is in the synthesis of Ambrisentan, a drug used for the treatment of pulmonary arterial hypertension.
Synthesis of Ambrisentan
The synthesis of Ambrisentan involves the nucleophilic substitution of the methylsulfonyl group from this compound by the alkoxide of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid.
Reaction Scheme
Caption: Synthesis of Ambrisentan from its key precursors.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of Ambrisentan.[1]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) | Purity (%) |
| (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid | 272.30 | 3.6 | 13.1 | - | >99.0 |
| This compound | 186.22 | 3.63 | 19.6 | - | >99.0 |
| Sodium Amide (NaNH₂) | 39.01 | 1.0 | 25.6 | - | - |
| Ambrisentan | 378.42 | 4.27 | 11.3 | 86.1 | >99.0 |
Experimental Protocol
This protocol is adapted from a published synthesis of Ambrisentan.[1]
Materials:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
4,6-dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium amide (NaNH₂)
-
N,N-Dimethylformamide (DMF)
-
10% Sulfuric acid (H₂SO₄) aqueous solution
-
Ethyl acetate
-
Water
-
Saturated Sodium Chloride (NaCl) solution
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, dissolve 3.6 g (13.1 mmol) of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid and 1.0 g (25.6 mmol) of sodium amide in 20 mL of DMF.
-
Slowly add a solution of 3.63 g (19.6 mmol) of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine in 10 mL of DMF to the mixture.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Acidify the solution to a pH of 2 using a 10% H₂SO₄ aqueous solution.
-
Extract the mixture with ethyl acetate (4 x 50 mL).
-
Combine the organic layers and wash with 30 mL of water, followed by 30 mL of saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of Ambrisentan.
Caption: Workflow for the synthesis of Ambrisentan.
Conclusion
This compound serves as a crucial intermediate for the synthesis of Ambrisentan, demonstrating its utility in the development of pharmaceuticals. The provided protocol and data offer a solid foundation for researchers engaged in the synthesis of related compounds. The straightforward nature of the nucleophilic aromatic substitution allows for a high-yielding and efficient synthesis process.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4,6-Dimethyl-2-methylsulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-methylsulfonylpyrimidine is a versatile reagent in synthetic and medicinal chemistry, primarily utilized for its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further activated by the powerful electron-withdrawing methylsulfonyl group at the C2 position, renders this position highly electrophilic. The methylsulfonyl group is an excellent leaving group, facilitating the introduction of a wide array of nucleophiles under relatively mild conditions. This reactivity profile makes this compound a valuable building block for the synthesis of diverse substituted pyrimidines, which are prominent scaffolds in many biologically active compounds.
These application notes provide detailed protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, thiols, and alcohols.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group, in this case, the methylsulfinate anion, is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the substituted product.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
This compound can be an irritant; appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[1]
-
Anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are recommended for reactions involving sensitive nucleophiles or bases to prevent hydrolysis of the starting material or product.[2]
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reaction with Amine Nucleophiles
This protocol describes the general procedure for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound
-
Amine nucleophile (primary or secondary)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF), Acetonitrile (MeCN))[2][3]
-
Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium carbonate (K2CO3))[2][3]
-
Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)
-
Standard work-up and purification reagents and equipment.
Procedure:
-
To a solution of this compound (1.0 equiv.) in the chosen anhydrous solvent, add the amine nucleophile (1.1-1.5 equiv.) and the base (1.5-2.0 equiv.).
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C) for the required time (typically 2-24 hours).[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-4,6-dimethylpyrimidine derivative.
Protocol 2: Reaction with Thiol Nucleophiles
This protocol outlines the reaction with thiol nucleophiles to form 2-thioether-substituted pyrimidines.
Materials:
-
This compound
-
Thiol nucleophile
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium thiomethoxide (NaSMe))[4]
-
Anhydrous solvent (e.g., THF, DMF)[4]
-
Reaction vessel
-
Standard work-up and purification reagents and equipment.
Procedure:
-
If using a base like K2CO3, add the thiol (1.1 equiv.) and the base (1.5 equiv.) to a solution of this compound (1.0 equiv.) in the chosen solvent.
-
Alternatively, to generate the thiolate in situ, add the thiol (1.1 equiv.) to a suspension of a strong base like NaH (1.1 equiv.) in the chosen anhydrous solvent at 0 °C, and stir for 30 minutes before adding the pyrimidine derivative.
-
Stir the reaction mixture at a suitable temperature (typically ranging from 0 °C to room temperature) for the necessary duration (1-12 hours).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench the reaction carefully with water (if NaH was used) and perform an aqueous work-up by extracting the product with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography to yield the 2-(alkyl/aryl)thio-4,6-dimethylpyrimidine.
Protocol 3: Reaction with Alcohol Nucleophiles
This protocol details the reaction with alcohols to synthesize 2-alkoxy- or 2-aryloxy-4,6-dimethylpyrimidines.
Materials:
-
This compound
-
Alcohol or phenol nucleophile
-
Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))[2]
-
Anhydrous solvent (the alcohol itself can sometimes serve as the solvent, or a non-nucleophilic solvent like THF or DMF can be used)[2]
-
Reaction vessel
-
Standard work-up and purification reagents and equipment.
Procedure:
-
Generate the alkoxide or phenoxide in situ by carefully adding the strong base (1.1 equiv.) to the alcohol or phenol (which can be used in excess as the solvent or dissolved at 1.1 equiv. in another anhydrous solvent) under an inert atmosphere at 0 °C.
-
After stirring for 30 minutes, add the this compound (1.0 equiv.) to the alkoxide/phenoxide solution.
-
Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (1-24 hours).
-
Monitor the reaction's progress.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts.
-
Purify the crude product via column chromatography to obtain the desired 2-alkoxy/aryloxy-4,6-dimethylpyrimidine.
Data Presentation
| Nucleophile Type | Example Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Primary Amine | Aniline | DIPEA | DMSO | 100 | 8 | 85-95 |
| Secondary Amine | Morpholine | K2CO3 | DMF | 80 | 12 | 80-90 |
| Thiol | Thiophenol | K2CO3 | MeCN | RT | 4 | >90 |
| Alcohol | Methanol | NaH | Methanol | Reflux | 6 | 70-85 |
| Phenol | Phenol | t-BuOK | THF | 60 | 18 | 75-90 |
Note: The reaction conditions and yields are illustrative and may require optimization for specific substrates.
Mandatory Visualization
References
Application of 4,6-Dimethyl-2-methylsulfonylpyrimidine in Polymer Science: A Review of Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-methylsulfonylpyrimidine is a heterocyclic compound that has primarily been investigated for its applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While its role in materials science, particularly in the realm of polymers, is not extensively documented in publicly available literature, its chemical structure suggests potential for incorporation into polymeric materials to impart specific functionalities. This document explores the hypothetical applications of this compound in polymer science based on the reactivity of its functional groups and by drawing parallels with similar pyrimidine derivatives.
Potential Applications in Polymer Science
The presence of a reactive methylsulfonyl group and the aromatic pyrimidine ring in this compound opens up several possibilities for its use in polymer chemistry.
As a Monomer or Co-monomer in Polycondensation Reactions
The methylsulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions. This reactivity could be exploited to synthesize novel polymers. For instance, if copolymerized with suitable di-nucleophilic monomers (e.g., diamines or diols), it could be incorporated into the main chain of polymers like polyethers, polyamines, or polyimides. The inclusion of the dimethylpyrimidine moiety in the polymer backbone could potentially enhance thermal stability and modify the solubility and mechanical properties of the resulting materials.
As a Functional Additive or Modifier for Polymers
The unique properties of the pyrimidine ring, such as its electron-deficient nature and potential for hydrogen bonding, could be beneficial when this compound is used as an additive. It is plausible that its incorporation could enhance the durability and resistance of polymers to environmental factors.
Hypothetical Experimental Protocols
The following protocols are theoretical and based on established polymerization principles. They are intended to serve as a starting point for research and would require significant optimization and characterization.
Hypothetical Protocol 1: Synthesis of a Polyarylether containing the 4,6-Dimethylpyrimidine Moiety
This hypothetical protocol describes the synthesis of a polyarylether via nucleophilic aromatic substitution polycondensation, where this compound could act as an activated di-halo equivalent.
Materials:
-
This compound
-
Bisphenol A
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Toluene (anhydrous)
-
Methanol
-
Argon or Nitrogen gas
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap, and a condenser under an inert atmosphere, add equimolar amounts of this compound and Bisphenol A.
-
Add a 10% molar excess of anhydrous potassium carbonate.
-
Add anhydrous DMAc and toluene (typically in a 2:1 v/v ratio) to achieve a solids concentration of 20-30% (w/v).
-
Heat the reaction mixture to reflux (around 140-150 °C) to azeotropically remove water formed during the reaction.
-
After the complete removal of water, distill off the toluene and raise the reaction temperature to 160-180 °C.
-
Maintain the reaction at this temperature for 8-24 hours, monitoring the viscosity of the solution.
-
Cool the reaction mixture to room temperature and dilute with DMAc.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C until a constant weight is achieved.
Characterization: The resulting polymer would need to be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of ether linkages and the pyrimidine ring, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to assess its thermal properties.
Data Presentation
As there is no available experimental data on polymers incorporating this compound, a quantitative data table cannot be provided. Should research in this area be undertaken, a table summarizing key properties would be essential for comparison. An example of such a table is provided below.
Table 1: Hypothetical Properties of Polymers Incorporating this compound
| Polymer ID | Monomer Ratio (Sulfonylpyrimidine:Co-monomer) | Mn ( g/mol ) (GPC) | PDI (GPC) | Tg (°C) (DSC) | Td, 5% (°C) (TGA) | Tensile Strength (MPa) | Elongation at Break (%) |
| P-1 | 1:1 | - | - | - | - | - | - |
| P-2 | 1:2 | - | - | - | - | - | - |
| P-3 | 2:1 | - | - | - | - | - | - |
Visualization of Hypothetical Workflow
The following diagram illustrates a conceptual workflow for the synthesis and characterization of a polymer incorporating this compound.
Caption: Hypothetical workflow for polymer synthesis and characterization.
Conclusion
While direct applications of this compound in polymer science are not well-documented, its chemical structure suggests it could be a valuable building block for creating novel functional polymers. The hypothetical protocols and workflow presented here provide a conceptual framework for future research in this area. Experimental validation is necessary to determine the actual feasibility of these applications and the properties of the resulting materials. Researchers are encouraged to explore the potential of this compound in developing advanced polymers with enhanced thermal and mechanical properties.
Application Notes and Protocols for the Experimental Oxidation of 4,6-dimethyl-2-methylthiopyrimidine
Introduction
The oxidation of the methylthio group in 4,6-dimethyl-2-methylthiopyrimidine is a critical transformation for the synthesis of the corresponding sulfoxide and sulfone derivatives. These oxidized products, 4,6-dimethyl-2-(methylsulfinyl)pyrimidine and 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1] The modulation of the oxidation state of the sulfur atom significantly alters the physicochemical properties of the molecule, such as polarity and hydrogen bonding capacity, which can in turn influence its biological activity. This document provides detailed experimental protocols for various methods of oxidizing 4,6-dimethyl-2-methylthiopyrimidine.
Data Presentation
The following table summarizes quantitative data from different experimental procedures for the oxidation of 2-methylthiopyrimidine derivatives.
| Starting Material | Oxidizing Agent | Catalyst/Additive | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 4,6-dimethyl-2-methylthiopyrimidine | Chlorine gas | None | Dichloromethane/Water | 0 °C | 4,6-dimethyl-2-methylsulfonylpyrimidine | 73 | [2] |
| 4,6-dimethyl-2-methylthiopyrimidine | Hydrogen peroxide | Sodium tungstate, Tetrabutylammonium bromide | Not specified | Not specified | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | 75 (overall yield of 3 steps) | [1] |
| 4,6-dimethoxy-2-methylthiopyrimidine | Hydrogen peroxide (35% aq.) | Sodium tungstate dihydrate, Tetrabutylammonium bromide | Acetic acid | 45 °C to 55 °C, 4 h | 4,6-dimethoxy-2-methylsulfonylpyrimidine | 95 | [3] |
| General Sulfide | m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane | -78 °C to room temp. | Sulfoxide or Sulfone | Substrate dependent | [4] |
| General Sulfide | Oxone® | None | Methanol/Water | Room temperature | Sulfone | Substrate dependent | [4] |
| General Sulfide | Sodium periodate | None | Methanol/Water | Room temperature | Sulfoxide | Substrate dependent | [4] |
Experimental Protocols
Protocol 1: Oxidation using Chlorine Gas
This protocol describes the oxidation of 4,6-dimethyl-2-methylthiopyrimidine to this compound using chlorine gas.[2]
Materials:
-
4,6-dimethyl-2-methylthiopyrimidine
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ether
-
Round-bottom flask
-
Gas inlet tube
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 15.9 g (103 mmol) of 4,6-dimethyl-2-methylthiopyrimidine in a solvent mixture of 120 mL of dichloromethane and 110 mL of water in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Bubble chlorine gas through the stirred solution until the solution maintains a yellow color, indicating saturation.
-
Once the reaction is complete, purge the solution with nitrogen gas to remove any excess dissolved chlorine.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Extract the aqueous phase with dichloromethane.
-
Combine all organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
Crystallize the product by adding ether to yield 14 g (73% yield) of 2-methylsulfonyl-4,6-dimethylpyrimidine.
Protocol 2: Oxidation using Hydrogen Peroxide and a Tungstate Catalyst
This protocol is adapted from the synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine and can be applied to the dimethyl analogue.[3]
Materials:
-
4,6-dimethyl-2-methylthiopyrimidine
-
Acetic acid
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Tetrabutylammonium bromide (TBAB)
-
Hydrogen peroxide (H₂O₂, 35% aqueous solution)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Thermometer
Procedure:
-
In a round-bottom flask, prepare a mixture of 4,6-dimethyl-2-methylthiopyrimidine (100 mmol), sodium tungstate dihydrate (4.5 mmol), tetrabutylammonium bromide (5 mmol), and acetic acid (25 mL).
-
Stir the mixture vigorously at room temperature.
-
Slowly add hydrogen peroxide (200 mmol) to the solution while maintaining the temperature at 45 °C.
-
After the addition is complete, continue stirring and heat the mixture to 55 °C for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and proceed with a suitable work-up, which may include quenching excess peroxide, neutralization, and extraction with an organic solvent, followed by purification.
Protocol 3: General Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This general protocol outlines the oxidation of a methylthio group to either a sulfoxide or a sulfone using m-CPBA.[4][5] The stoichiometry of m-CPBA determines the final product.
Materials:
-
4,6-dimethyl-2-methylthiopyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77%)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Separatory funnel
Procedure for Sulfoxide Synthesis:
-
Dissolve 4,6-dimethyl-2-methylthiopyrimidine (1 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of m-CPBA (1.1 equivalents) in dichloromethane dropwise.
-
Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Allow the mixture to warm to room temperature.
-
Transfer to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the sulfoxide.
Procedure for Sulfone Synthesis:
-
Follow the same initial steps as for the sulfoxide synthesis, but use at least 2.2 equivalents of m-CPBA.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the completion of the reaction.
-
Perform the same work-up procedure as for the sulfoxide to isolate the sulfone.[4]
Visualizations
Caption: General experimental workflow for the oxidation of 4,6-dimethyl-2-methylthiopyrimidine.
References
Application of 4,6-Dimethyl-2-methylsulfonylpyrimidine in the Synthesis of Endothelin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of endothelin receptor antagonists, specifically focusing on the use of 4,6-dimethyl-2-methylsulfonylpyrimidine as a key building block. The information compiled herein is intended to guide researchers in the development of potent and selective antagonists for the endothelin system, a critical target in various cardiovascular diseases.
Introduction
Endothelins are a family of potent vasoconstrictive peptides that play a crucial role in blood pressure regulation and the pathogenesis of cardiovascular disorders such as pulmonary arterial hypertension (PAH). They exert their effects through two main receptor subtypes: endothelin receptor type A (ETA) and type B (ETB). Antagonism of these receptors, particularly the ETA receptor, has emerged as a successful therapeutic strategy for managing PAH.
This compound is a valuable intermediate in the synthesis of several non-peptidic, orally active endothelin receptor antagonists. Its methylsulfonyl group serves as an excellent leaving group for nucleophilic aromatic substitution reactions, facilitating the coupling with appropriate core structures to generate the final antagonist molecules. This document will focus on the synthesis of two prominent endothelin receptor antagonists, Ambrisentan and Darusentan, highlighting the utility of this pyrimidine derivative.
Data Presentation
The following tables summarize the quantitative data for the synthesis and biological activity of Ambrisentan and Darusentan, where this compound is a key reactant.
Table 1: Synthesis Yield and Purity of Endothelin Receptor Antagonists
| Product | Key Reactants | Base/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| (+)-Ambrisentan | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, this compound | NaNH₂ / DMF | Room temperature, 5 h | 86.1 | >99.0 (HPLC) | [1] |
| (+)-Ambrisentan | (2S)-2-hydroxy-3-methoxy-3,3-diphenylpropanoic acid, 4,6-dimethyl-2-(methylsulfonyl)-pyrimidine | Lithium amide / DMF | 20°C, 17 h | Not specified | 99.7 (ee) | [2] |
| Racemic Ambrisentan | 2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, this compound | Not specified / Dioxane | Not specified | 74.07 | 99.06 (HPLC) | [3] |
| (+)-Darusentan | (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid, 4,6-dimethyl-2-(methylsulfonyl)pyrimidine | K₂CO₃ / DMF | 90°C, 3 h | Not specified | Not specified | [1] |
| Overall Synthesis | 30.1 | Excellent | [4] | |||
| (+)-Ambrisentan | 29.6 | Excellent | [4] | |||
| (+)-Darusentan |
Table 2: Biological Activity of Synthesized Endothelin Receptor Antagonists
| Compound | Target Receptor | Assay | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (ETA vs. ETB) | Reference |
| Ambrisentan | ETA | Radioligand Binding | - | 1 | >4000-fold | [5] |
| Ambrisentan | ETB | Radioligand Binding | - | - | [5] | |
| Darusentan | ETA | Radioligand Binding | - | 1.4 | ~131-fold | [3] |
| Darusentan | ETB | Radioligand Binding | - | 184 | [3] | |
| Darusentan | ETA (rat aortic vascular smooth muscle cells) | Radioligand Binding | - | 13 | >95% ETA subtype | [6] |
Experimental Protocols
Synthesis of (+)-Ambrisentan
This protocol is adapted from the improved synthesis process described by Li & Tian (2015).[1]
Materials:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
-
Sodium amide (NaNH₂)
-
N,N-Dimethylformamide (DMF)
-
10% Sulfuric acid (H₂SO₄) aqueous solution
-
Ethyl acetate
-
Water
-
Saturated sodium chloride (NaCl) solution
-
Sodium sulfate (Na₂SO₄)
-
Diethyl ether
Procedure:
-
To a solution of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (3.6 g, 13.1 mmol) and sodium amide (1.0 g, 25.6 mmol) in 20 mL of DMF, slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (3.63 g, 19.6 mmol) in 10 mL of DMF.
-
Stir the reaction mixture for 5 hours at room temperature.
-
Quench the reaction by adding 20 mL of water.
-
Acidify the solution to a pH of 2 using a 10% H₂SO₄ aqueous solution.
-
Extract the mixture with ethyl acetate (4 x 50 mL).
-
Combine the organic layers and wash with 30 mL of water and 30 mL of saturated NaCl solution.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallize the resulting residue from 100 mL of diethyl ether.
-
Filter the precipitate and dry it under vacuum to yield (+)-Ambrisentan as a white solid.
Synthesis of (+)-Darusentan
This protocol is adapted from the improved synthesis process described by Li & Tian (2015).[1]
Materials:
-
(S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid
-
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
10% Sulfuric acid (H₂SO₄) aqueous solution
-
Ethyl acetate
-
Water
-
Saturated sodium chloride (NaCl) solution
Procedure:
-
Prepare a suspension of (S)-2-hydroxy-3-methoxy-3,3-diphenylpropionic acid (10 g, 36.7 mmol) and potassium carbonate (2.5 g, 18.4 mmol) in 100 mL of DMF and stir for 30 minutes.
-
Slowly add a solution of 4,6-dimethyl-2-(methylsulfonyl)pyrimidine (6.83 g, 36.7 mmol) in 20 mL of DMF to the suspension.
-
Heat the reaction mixture to 90°C and stir for 3 hours.
-
Quench the reaction by adding 20 mL of water.
-
Acidify the solution to a pH of 2 using a 10% H₂SO₄ aqueous solution.
-
Extract the mixture with ethyl acetate (4 x 100 mL).
-
Combine the organic layers and wash with 30 mL of water and 30 mL of saturated NaCl solution.
-
Further workup and purification (e.g., crystallization) will yield (+)-Darusentan.
Visualizations
Synthesis of Ambrisentan
Caption: Synthesis of Ambrisentan via nucleophilic aromatic substitution.
Endothelin Receptor Signaling and Antagonism
Caption: Mechanism of endothelin receptor antagonism.
References
- 1. Structure-activity relationships of a novel class of endothelin receptor selective antagonists; 6-carboxy-2-isopropylamino-5,7-diarylcyclopenteno[1,2-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Darusentan is a potent inhibitor of endothelin signaling and function in both large and small arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4,6-Dimethyl-2-methylsulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS No. 35144-22-0), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The following protocols are designed to ensure the identity, purity, and quality of this compound.
Overview of Analytical Techniques
A multi-faceted approach is essential for the complete characterization of this compound. The primary analytical techniques employed include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) for purity determination and Gas Chromatography (GC) for assessing purity and residual solvents.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation and structural information, and Infrared (IR) Spectroscopy for functional group identification.
-
Physical Characterization: Determination of the melting point as an indicator of purity.
A general workflow for the analytical characterization is depicted below.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from the analytical characterization of this compound.
| Parameter | Method | Result | Reference |
| Purity | HPLC | ≥ 98.0% | [2] |
| GC | ≥ 98.0% | [1] | |
| Melting Point | Capillary Method | 80 - 85 °C | [1] |
| ¹H NMR (400 MHz, CDCl₃) | NMR Spectroscopy | δ 7.21 (s, 1H, CH), 3.35 (s, 3H, SO₂CH₃), 2.60 (s, 6H, 2 × CH₃) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) | NMR Spectroscopy | δ 171.0, 165.8, 116.3, 42.8, 19.6 | [3] |
| Molecular Formula | - | C₇H₁₀N₂O₂S | [4] |
| Molecular Weight | - | 186.23 g/mol | [4] |
| Monoisotopic Mass | Mass Spectrometry | 186.0463 g/mol | [4] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol describes a general method for determining the purity of this compound using reverse-phase HPLC.
Instrumentation and Conditions:
| Parameter | Recommended Value |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm). |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v). |
| Flow Rate | 1.0 mL/min. |
| Column Temp. | 25 °C. |
| Detection | UV at 254 nm. |
| Injection Vol. | 10 µL. |
| Run Time | Approximately 10 minutes. |
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of HPLC-grade acetonitrile and water. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of about 1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Analysis: Inject a blank (mobile phase) to ensure no carryover or system contamination. Subsequently, inject the sample solution and record the chromatogram.
-
Data Processing: Integrate the peaks in the chromatogram. Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography (GC) for Purity and Residual Solvent Analysis
This protocol outlines a general method for assessing the purity and detecting residual solvents in this compound by GC with a Flame Ionization Detector (FID).
Instrumentation and Conditions:
| Parameter | Recommended Value |
| GC System | A standard GC system with an FID. |
| Column | A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness). |
| Carrier Gas | Helium or Nitrogen at a constant flow rate. |
| Injector Temp. | 250 °C. |
| Detector Temp. | 280 °C. |
| Oven Program | Initial temperature of 50 °C for 2 min, then ramp at 10 °C/min to 250 °C, and hold for 5 min. |
| Injection Mode | Split (e.g., 50:1). |
| Injection Vol. | 1 µL. |
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 5 mg/mL.
-
Analysis: Inject the prepared sample solution into the GC system.
-
Data Processing: Analyze the resulting chromatogram to determine the purity by area percentage and to identify any residual solvent peaks by comparing their retention times with those of known solvent standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Value |
| NMR Spectrometer | A 400 MHz or higher field NMR spectrometer. |
| Solvent | Deuterated chloroform (CDCl₃). |
| Reference | Tetramethylsilane (TMS) at 0.00 ppm. |
| Experiments | ¹H NMR, ¹³C NMR. |
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of CDCl₃ in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard procedures.
-
Data Interpretation: The expected chemical shifts are provided in the quantitative data summary table. The singlet at 7.21 ppm corresponds to the pyrimidine ring proton. The singlet at 3.35 ppm is attributed to the methylsulfonyl protons, and the singlet at 2.60 ppm corresponds to the two methyl groups on the pyrimidine ring.[3]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of this compound.
Instrumentation and Conditions:
| Parameter | Recommended Value |
| Mass Spectrometer | A mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. |
| Ionization Mode | Positive ion mode for ESI. |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap. |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) for ESI, or introduce the solid sample directly for EI.
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).
-
Data Interpretation: The expected monoisotopic mass is 186.0463 g/mol .[4] The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 187.0541 in ESI or the molecular ion [M]⁺• at m/z 186.0463 in EI.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Instrumentation and Conditions:
| Parameter | Recommended Value |
| IR Spectrometer | A Fourier-Transform Infrared (FTIR) spectrometer. |
| Sample Prep. | Attenuated Total Reflectance (ATR) or KBr pellet. |
| Spectral Range | 4000 - 400 cm⁻¹. |
Expected Absorptions:
-
C-H stretching (aromatic and aliphatic): ~3100-2850 cm⁻¹
-
C=N and C=C stretching (pyrimidine ring): ~1600-1400 cm⁻¹
-
S=O stretching (sulfonyl group): Asymmetric stretch ~1350-1300 cm⁻¹ and symmetric stretch ~1160-1120 cm⁻¹
-
C-S stretching: ~800-600 cm⁻¹
Melting Point Determination
The melting point provides a quick assessment of the compound's purity.
Procedure:
-
Place a small amount of the finely powdered sample into a capillary tube.
-
Use a calibrated melting point apparatus to determine the temperature range over which the sample melts.
-
A sharp melting range close to the literature value (80-85 °C) is indicative of high purity.[1]
References
Application Notes: 4,6-Dimethyl-2-methylsulfonylpyrimidine as a Reference Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-methylsulfonylpyrimidine is a key analytical reference standard, primarily utilized in the pharmaceutical industry for the quality control of Ambrisentan, a medication for treating pulmonary arterial hypertension.[1][2] This compound is identified as "Ambrisentan Related Compound A" by the United States Pharmacopeia (USP), highlighting its importance in impurity profiling and ensuring the safety and efficacy of the final drug product.[3][4][5] As a reference standard, it is crucial for the accurate identification and quantification of this specific impurity in both bulk drug substance and finished pharmaceutical formulations.[6][7][8] Its use is essential for method development, validation, and routine testing in a regulated environment.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use as a reference standard. The key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine | [4][5] |
| Synonyms | Ambrisentan Related Compound A, 2-Methanesulfonyl-4,6-dimethylpyrimidine | [4][5] |
| CAS Number | 35144-22-0 | [4] |
| Molecular Formula | C₇H₁₀N₂O₂S | [8][9][10][11] |
| Molecular Weight | 186.23 g/mol | [9][10][11] |
| Appearance | White to yellow to orange powder/crystal | [10] |
| Melting Point | 80 - 85 °C | [10] |
| Purity (typical) | ≥98% (by HPLC or GC) | [8][9][10] |
| Storage | Refrigerator (2-8°C) for long-term storage | [8] |
Applications in Analytical Chemistry
The primary application of this compound is as a certified reference material for the following analytical procedures:
-
Impurity Profiling of Ambrisentan: It is used to identify and quantify "Ambrisentan Related Compound A" in the drug substance and its formulations.[3][6][7]
-
Method Development and Validation: It serves as a critical tool in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Ambrisentan and its impurities.[6][7]
-
Quality Control: In routine quality control testing, it is used to ensure that the levels of this specific impurity do not exceed the limits set by regulatory authorities.
Experimental Protocols
Detailed and validated analytical methods are essential for the accurate use of this compound as a reference standard. Below are representative protocols for HPLC and GC-MS analysis.
High-Performance Liquid Chromatography (HPLC) Protocol for Impurity Profiling
This protocol is a composite method based on published analytical procedures for Ambrisentan and its related substances.[12][13][14][15][16]
Objective: To separate, identify, and quantify this compound (Ambrisentan Related Compound A) in a sample of Ambrisentan drug substance.
Instrumentation and Materials:
-
HPLC system with a UV detector or a Photodiode Array (PDA) detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Reference Standard: this compound
-
Ambrisentan drug substance sample
-
Mobile Phase A: 0.02 M phosphate buffer (pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Methanol (for sample and standard preparation)
-
Water (HPLC grade)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.02 M phosphate buffer, pH 3.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol to obtain a known concentration (e.g., 0.1 mg/mL). Further dilute with the mobile phase to the working concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the Ambrisentan drug substance in methanol to obtain a specific concentration (e.g., 1 mg/mL).
-
System Suitability: Inject the standard solution multiple times to ensure the system is operating correctly (e.g., check for consistent retention times and peak areas).
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Identification: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Quantification: Calculate the amount of the impurity in the sample by comparing the peak area of the impurity with the peak area of the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol - General Guidance
Objective: To confirm the identity of this compound in a sample.
Instrumentation and Materials:
-
GC-MS system with a suitable capillary column (e.g., HP-5ms or equivalent)
-
Reference Standard: this compound
-
Sample containing the suspected impurity
-
Helium (carrier gas)
-
Solvent for sample preparation (e.g., Dichloromethane or Methanol)
GC-MS Conditions (Suggested Starting Points):
| Parameter | Condition |
| Column | Phenyl-arylene polymer-based capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) |
| Inlet Temperature | 250°C |
| Temperature Program | Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Procedure:
-
Standard and Sample Preparation: Dissolve the reference standard and the sample in a suitable solvent.
-
Analysis: Inject the prepared solutions into the GC-MS system.
-
Identification: Compare the retention time and the mass spectrum of the peak of interest in the sample with those of the this compound reference standard. The fragmentation pattern in the mass spectrum should be a confirmatory match.
Visualized Workflows
Logical Relationship of Analytical Standards in Drug Development
Caption: Role of the reference standard in the drug development process.
Experimental Workflow for Impurity Analysis
Caption: HPLC workflow for impurity quantification.
References
- 1. drugs.com [drugs.com]
- 2. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. content.labmix24.com [content.labmix24.com]
- 4. store.usp.org [store.usp.org]
- 5. Ambrisentan Related Compound A | CAS No- 35144-22-0 | NA [chemicea.com]
- 6. Ambrisentan Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. veeprho.com [veeprho.com]
- 8. clearsynth.com [clearsynth.com]
- 9. calpaclab.com [calpaclab.com]
- 10. chemimpex.com [chemimpex.com]
- 11. This compound | C7H10N2O2S | CID 2772382 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajpaonline.com [ajpaonline.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances. | Semantic Scholar [semanticscholar.org]
- 16. ijcps.com [ijcps.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine
Welcome to the technical support center for the synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your synthesis and improve the final yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent synthetic strategies involve a multi-step process that begins with a cyclocondensation reaction, followed by methylation (if necessary), and finally oxidation. A common route starts with the cyclocondensation of acetylacetone and thiourea to form 4,6-dimethyl-2-mercaptopyrimidine. This intermediate is then methylated to yield 4,6-dimethyl-2-methylthiopyrimidine, which is subsequently oxidized to the final product, this compound.[1][2] An alternative approach involves the direct condensation of an S-methylated thiourea derivative with a diketone.[3]
Q2: My overall yield is low. What are the most critical steps affecting the yield?
A2: Low overall yield in this multi-step synthesis can be attributed to several factors. The cyclocondensation step is crucial, and its efficiency can be influenced by pH and reaction time.[3] The methylation step, if not carried out under optimal conditions, can lead to side products. Finally, the oxidation of the methylthio- to the methylsulfonyl- group is a critical step where incomplete conversion or over-oxidation can significantly reduce the yield of the desired product. One-pot procedures that minimize the isolation of intermediates have been shown to improve overall yields.[4]
Q3: What are some common side reactions to be aware of during the synthesis?
A3: During the cyclocondensation step, improper pH control can lead to the formation of undesired byproducts. In the methylation step, particularly when using reactive methylating agents like dimethyl sulfate, N-methylation of the pyrimidine ring can occur as a competing reaction. In the final oxidation step, incomplete oxidation can leave unreacted 4,6-dimethyl-2-methylthiopyrimidine, while overly harsh conditions could potentially lead to ring degradation, although this is less common with controlled hydrogen peroxide oxidation.
Q4: Are there greener or safer alternatives to highly toxic reagents like dimethyl sulfate?
A4: Yes, due to the high toxicity of dimethyl sulfate, alternative and safer methylating agents have been explored.[1][5] Dimethyl carbonate, when used with a phase transfer catalyst, is a more environmentally friendly option for the methylation step.[1][2] Another approach is to use chloromethane as the methylating agent.[5] For the oxidation step, using hydrogen peroxide with a catalyst like sodium tungstate is a common and relatively safe method.[1][6][7] Some methods also propose the use of ozone as a powerful oxidizing agent, which can improve oxidation efficiency and reduce aqueous waste.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Cyclocondensation | Suboptimal pH for the reaction. | Carefully control the pH of the reaction mixture. For the reaction of methyl ethyl diketone and S-methyl-isothiourea hydrochloride, maintaining a pH of 6 with a sodium carbonate solution is recommended.[3] |
| Incomplete reaction. | Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). For the condensation of acetylacetone with thiourea, refluxing for 4 hours is a typical duration.[9] | |
| Low Yield in Methylation | Inefficient methylating agent or conditions. | If using dimethyl carbonate, employ a phase transfer catalyst such as tetrabutylammonium bromide to improve reactivity.[1][2] Ensure the reaction temperature is optimal; for example, with dimethyl carbonate, a temperature of 110°C may be required.[2] |
| Use of highly toxic and hazardous reagents. | Consider replacing dimethyl sulfate with greener alternatives like dimethyl carbonate or chloromethane.[1][2][5] | |
| Low Yield in Oxidation | Incomplete oxidation of the methylthio group. | Ensure the correct stoichiometry of the oxidizing agent (e.g., hydrogen peroxide) is used. The use of a catalyst like sodium tungstate dihydrate can significantly improve the reaction rate and completeness.[6][7] |
| Formation of sulfoxide as a byproduct. | The oxidation of sulfides to sulfones proceeds through a sulfoxide intermediate. To ensure complete conversion to the sulfone, sufficient reaction time and an adequate amount of the oxidizing agent are necessary.[10] Monitoring the reaction by TLC can help determine the point of complete conversion. | |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions in each step to maximize conversion. For purification, column chromatography or recrystallization are effective methods. For the intermediate 4,6-dimethyl-2-methylthiopyrimidine, recrystallization from isopropanol/water can be used.[6] |
| Use of Environmentally Harmful Reagents | Traditional methods use toxic reagents and produce significant waste. | Adopt greener synthesis routes, such as using less toxic methylating agents and replacing hazardous solvents.[5] Some newer methods also focus on reducing wastewater by using alternative oxidants like ozone.[8] |
Experimental Protocols
Protocol 1: Three-Step Synthesis of this compound[1][2]
Step 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine
-
A mixture of thiourea, acetylacetone, and concentrated hydrochloric acid is refluxed in ethanol for 4 hours.
-
The solvent is removed under vacuum.
-
The resulting solid is recrystallized from ethanol to yield 4,6-dimethyl-2-mercaptopyrimidine.
Step 2: Synthesis of 4,6-Dimethyl-2-methylthiopyrimidine
-
The 4,6-dimethyl-2-mercaptopyrimidine from the previous step is mixed with dimethyl carbonate and tetrabutylammonium bromide.
-
The mixture is heated, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate 4,6-dimethyl-2-methylthiopyrimidine.
Step 3: Synthesis of this compound
-
To a vigorously stirred solution of 4,6-dimethyl-2-methylthiopyrimidine, sodium tungstate, and tetrabutylammonium bromide in acetic acid, an aqueous solution of hydrogen peroxide is added slowly.
-
The reaction temperature is maintained during the addition and then increased to ensure the reaction goes to completion.
-
The final product, this compound, is isolated and purified.
Protocol 2: Two-Step Synthesis via S-methyl-isothiourea[3]
Step 1: Synthesis of 4,6-Dimethyl-2-methylthiopyrimidine
-
In ethanol, add methyl ethyl diketone and S-methyl-isothiourea hydrochloride and stir.
-
Heat the mixture to reflux and add a 5% sodium carbonate solution dropwise to maintain a pH of 6.
-
After 3 hours of insulation, stop heating and cool to room temperature.
-
Extract the product with dichloromethane, wash, and remove the solvent to obtain oily 4,6-dimethyl-2-methylthiopyrimidine.
Step 2: Synthesis of this compound
-
The 4,6-dimethyl-2-methylthiopyrimidine is oxidized using hydrogen peroxide to generate the final product.
Quantitative Data Summary
| Reactants | Reagents | Yield | Reference |
| 2-chloro-4,6-dimethoxypyrimidine, sodium methyl mercaptide | Tetrabutylammonium bromide, methanol | 95.6% (for 4,6-dimethoxy-2-methylthiopyrimidine) | [6] |
| 2-methylthio-4,6-dimethoxypyrimidine | Hydrogen peroxide, sodium tungstate dihydrate, tetrabutylammonium bromide, acetic acid | 95% (for 4,6-dimethoxy-2-methylsulfonylpyrimidine) | [6][7] |
| Acetylacetone, thiourea | Hydrochloric acid, dimethyl carbonate, tetrabutylammonium bromide, hydrogen peroxide, sodium tungstate | 75% (overall yield) | [1][2] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Caption: Key parameters influencing reaction outcomes.
References
- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 4. US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 9. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of 4,6-Dimethyl-2-methylsulfonylpyrimidine by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4,6-Dimethyl-2-methylsulfonylpyrimidine via recrystallization. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound.
| Issue | Potential Cause | Solution |
| No Crystal Formation After Cooling | The solution is not supersaturated; too much solvent was used. | Reheat the solution to boiling and reduce the solvent volume by evaporation. Allow it to cool again. |
| The cooling process is too slow, or the solution was not cooled to a low enough temperature. | Once the solution has reached room temperature, place it in an ice bath to induce crystallization. | |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Add a miscible "anti-solvent" (one in which the compound is insoluble) dropwise to the cooled solution until turbidity persists. Reheat gently until the solution is clear, then allow it to cool slowly. | |
| Oiling Out (Formation of a liquid layer instead of solid crystals) | The boiling point of the solvent is higher than the melting point of the compound (Melting point of this compound is approx. 80-85 °C). | Use a lower-boiling point solvent. |
| The solution is cooling too quickly. | Allow the solution to cool more slowly. Insulate the flask to slow down the cooling rate. | |
| The compound is significantly impure. | Purify the crude material by another method, such as column chromatography, before recrystallization. | |
| Low Crystal Yield | Too much solvent was used, and a significant amount of the compound remains in the mother liquor. | Concentrate the mother liquor and cool it to obtain a second crop of crystals. |
| Premature crystallization occurred during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) with hot solvent before filtering the solution. | |
| The crystals were washed with a solvent that was not cold, leading to redissolving of the product. | Ensure the washing solvent is chilled in an ice bath before use. | |
| Discolored Crystals | Colored impurities are present in the crude material. | Add a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can adsorb the desired compound as well. |
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on experimental data, ethanol is a suitable solvent. A mixed solvent system, such as dichloromethane and ether, can also be effective.
Q2: What is the expected appearance and melting point of pure this compound?
A2: Pure this compound should be a white to off-white crystalline solid. The reported melting point is in the range of 80-85 °C. A sharp melting point within this range is a good indicator of purity.
Q3: My compound has an oily consistency after removing the reaction solvent. How should I proceed with recrystallization?
A3: If you have a crude oil, you can attempt to induce crystallization by adding a small amount of a non-polar solvent like petroleum ether and stirring. If crystals form, they can be collected and then recrystallized from a more suitable solvent like ethanol.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes. A two-solvent system can be very effective. For example, you can dissolve the compound in a minimal amount of a "good" solvent (like dichloromethane) at an elevated temperature and then add a "poor" solvent (like ether or hexane) dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Quantitative Data Summary
The following table provides an estimated qualitative solubility profile for this compound in common laboratory solvents at different temperatures. This data is based on chemical principles and successful literature precedents. "High" indicates that a significant amount of solute dissolves, "Moderate" suggests partial solubility, "Low" indicates slight solubility, and "Insoluble" means the compound does not dissolve to a noticeable extent.
| Solvent | Polarity | Solubility at 25 °C (Room Temp) | Solubility at Boiling Point | Suitability as Recrystallization Solvent |
| Ethanol | Polar Protic | Low to Moderate | High | Good |
| Methanol | Polar Protic | Moderate | High | Potentially suitable, but may have high solubility at room temperature leading to lower yield. |
| Isopropanol | Polar Protic | Low | Moderate to High | Good |
| Water | Polar Protic | Insoluble | Insoluble | Unsuitable as a single solvent; can be used as an anti-solvent. |
| Dichloromethane | Polar Aprotic | Moderate | High | Good as the primary solvent in a mixed-solvent system. |
| Acetone | Polar Aprotic | Moderate | High | May be too good of a solvent at room temperature. |
| Ethyl Acetate | Moderately Polar | Low | Moderate | Potentially Good |
| Toluene | Non-polar | Low | Moderate | Potentially Good |
| Hexane/Petroleum Ether | Non-polar | Insoluble | Low | Good as an anti-solvent or for washing crystals. |
Experimental Protocols
Protocol 1: Single Solvent Recrystallization from Ethanol
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling with stirring. Continue adding ethanol dropwise until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.
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Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals in a vacuum oven.
Protocol 2: Mixed Solvent Recrystallization (Dichloromethane/Ether)
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Dissolution: Dissolve the crude this compound in a minimal amount of warm dichloromethane.
-
Addition of Anti-solvent: While stirring, slowly add ether (the anti-solvent) until the solution becomes slightly cloudy.
-
Clarification: Gently warm the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath.
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Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold ether.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Troubleshooting workflow for recrystallization.
Caption: Experimental workflow for recrystallization.
common side reactions in the synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
The synthesis of this compound from its precursor, 4,6-dimethyl-2-(methylthio)pyrimidine, primarily involves an oxidation step. Most side reactions occur during this critical stage. Below are common issues, their probable causes, and recommended solutions.
| Issue Observed | Potential Side Product | Probable Cause | Recommended Troubleshooting Actions |
| Incomplete Reaction | Starting material (4,6-dimethyl-2-(methylthio)pyrimidine) remains. | - Insufficient oxidant.- Low reaction temperature.- Inactive catalyst. | - Increase the molar equivalent of the oxidizing agent (e.g., hydrogen peroxide) incrementally.- Raise the reaction temperature, monitoring for the formation of other impurities.- Ensure the catalyst (e.g., sodium tungstate) is fresh and active. |
| Formation of an Intermediate | 4,6-dimethyl-2-(methylsulfinyl)pyrimidine (sulfoxide) | - Insufficient amount of oxidizing agent.- Short reaction time. | - Increase the equivalents of the oxidizing agent.- Extend the reaction time and monitor the conversion of the sulfoxide to the sulfone by TLC or HPLC. |
| Over-oxidation | Potential for oxidation on the pyrimidine ring or methyl groups. | - Excessively harsh reaction conditions (e.g., high concentration of oxidant, high temperature). | - Add the oxidizing agent portion-wise to control the reaction exotherm.- Maintain the recommended reaction temperature.- Reduce the molar equivalents of the oxidizing agent. |
| Hydrolysis of Product | 4,6-dimethylpyrimidin-2-ol | - Presence of strong acid or base at elevated temperatures. | - Maintain the reaction pH within the optimal range for the oxidation.- After the reaction, neutralize the mixture before any heating steps during workup. |
| Disulfide Formation | Bis(4,6-dimethylpyrimidin-2-yl) disulfide | - Incomplete methylation of the starting 4,6-dimethylpyrimidine-2-thiol, followed by oxidation. | - Ensure the methylation step to form 4,6-dimethyl-2-(methylthio)pyrimidine goes to completion before proceeding to the oxidation step.- Purify the methylthio intermediate to remove any unreacted thiol. |
Frequently Asked Questions (FAQs)
Q1: My reaction stalls at the sulfoxide intermediate (4,6-dimethyl-2-(methylsulfinyl)pyrimidine). How can I drive the reaction to completion to form the desired sulfone?
A1: The formation of the sulfoxide is a common intermediate in the oxidation of sulfides to sulfones. If the reaction is not progressing, it is likely due to an insufficient amount of the oxidizing agent or a deactivated catalyst. We recommend adding an additional 0.5 equivalents of hydrogen peroxide and monitoring the reaction for another 1-2 hours. If using a catalyst like sodium tungstate, ensure it is fully dissolved and active.
Q2: I am observing a significant amount of unreacted 4,6-dimethyl-2-(methylthio)pyrimidine in my final product. What are the likely causes?
A2: Unreacted starting material can be a result of several factors:
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Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent.
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Low Reaction Temperature: The oxidation may require a specific temperature to proceed at an optimal rate. Check the recommended temperature for your specific protocol.
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Catalyst Issues: If you are using a catalyst, such as sodium tungstate, it may be old or inactive. Using a fresh batch is advisable.
Q3: After purification, I have a byproduct that I suspect is due to over-oxidation. What are the potential structures and how can I avoid them?
A3: While less common for this specific substrate under controlled conditions, over-oxidation can occur, potentially leading to oxidation of the pyrimidine ring itself or the methyl groups. To mitigate this, we recommend the following:
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Control the Stoichiometry: Use the minimum effective amount of the oxidizing agent.
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Temperature Management: Avoid high reaction temperatures, as this can increase the rate of side reactions.
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Portion-wise Addition: Add the oxidizing agent in portions to maintain better control over the reaction exotherm and local concentrations.
Q4: Can the target compound, this compound, degrade during workup?
A4: The methylsulfonyl group is a good leaving group, and the product can be susceptible to nucleophilic substitution or hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. It is recommended to perform the workup at or below room temperature and to neutralize the reaction mixture before any concentration steps that require heating.
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical oxidation of the corresponding methylthio precursor.
Materials:
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4,6-dimethyl-2-(methylthio)pyrimidine
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Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate
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Acetic acid
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Ethyl acetate
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Saturated aqueous sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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In a round-bottom flask, dissolve 4,6-dimethyl-2-(methylthio)pyrimidine (1.0 eq) in acetic acid.
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Add sodium tungstate dihydrate (0.05 eq) to the solution and stir until it dissolves.
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Cool the reaction mixture in an ice bath to 0-5 °C.
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Slowly add hydrogen peroxide (2.2 eq) dropwise, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material and the sulfoxide intermediate.
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Quench the reaction by carefully adding a saturated aqueous solution of sodium sulfite until a negative peroxide test is obtained.
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Extract the product with ethyl acetate (3 x volumes).
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic pathway from the methylthio precursor to the final sulfonyl product, including the key intermediate and a potential side product.
Caption: Synthetic pathway for this compound.
optimizing the oxidation step in 4,6-Dimethyl-2-methylsulfonylpyrimidine synthesis
Technical Support Center: Synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of this compound, with a specific focus on the critical oxidation step of 4,6-dimethyl-2-(methylthio)pyrimidine.
Troubleshooting Guide: The Oxidation Step
The oxidation of the methylthio group to a methylsulfonyl group is a key transformation in this synthesis. Below is a guide to common issues, their potential causes, and recommended solutions.
Table 1: Troubleshooting Common Issues in the Oxidation of 4,6-Dimethyl-2-(methylthio)pyrimidine
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Sodium tungstate solution is old or improperly stored. 2. Insufficient Oxidant: Not enough hydrogen peroxide was added, or it has decomposed over time. 3. Low Reaction Temperature: The reaction is too slow at the current temperature. 4. Poor Solubility: The starting material is not sufficiently dissolved in the reaction medium. | 1. Use a freshly prepared aqueous solution of sodium tungstate. 2. Use a fresh, properly stored bottle of hydrogen peroxide. Consider adding a slight excess (e.g., 1.1-1.2 equivalents per equivalent of starting material). 3. Gradually increase the reaction temperature, monitoring by TLC. Be cautious of the exothermic nature of the reaction. 4. Ensure adequate stirring and consider using a co-solvent if solubility is an issue. |
| Incomplete Reaction (Mixture of Starting Material, Sulfoxide, and Sulfone) | 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Insufficient Oxidant: The amount of hydrogen peroxide was only enough to partially oxidize the starting material. 3. Low Temperature: The reaction rate is too slow to go to completion in a reasonable time. | 1. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material and intermediate sulfoxide spots are no longer visible. 2. Add an additional portion of hydrogen peroxide and continue to monitor the reaction. **3. ** Gently warm the reaction mixture, being mindful of potential exotherms. |
| Formation of Byproducts | 1. Over-oxidation: While less common for the sulfone, prolonged reaction times at high temperatures with a large excess of oxidant could potentially lead to ring oxidation or other degradation products. 2. Decomposition of Hydrogen Peroxide: Catalyzed decomposition of H₂O₂ can lead to pressure buildup and may not contribute to the desired oxidation. | 1. Carefully control the stoichiometry of the hydrogen peroxide and monitor the reaction progress closely to avoid prolonged reaction times after completion. 2. Add the hydrogen peroxide dropwise to control the exotherm and minimize decomposition. Ensure the reaction is well-stirred. |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The crude product does not solidify. 2. Impurities Co-crystallize: The crude solid is difficult to purify by recrystallization alone. | 1. Try scratching the flask or adding a seed crystal to induce crystallization. If it remains an oil, purification by column chromatography is recommended. 2. If recrystallization is ineffective, purify the crude product by column chromatography on silica gel. A typical eluent system would be a mixture of hexanes and ethyl acetate. |
| Runaway Reaction/Exotherm | 1. Rapid Addition of Hydrogen Peroxide: Adding the oxidant too quickly can lead to a rapid, uncontrolled exotherm. 2. High Concentration of Reagents: Concentrated reaction mixtures can lead to a more pronounced exotherm. 3. Inadequate Cooling: Insufficient cooling to dissipate the heat generated by the reaction. | 1. Add the hydrogen peroxide dropwise using an addition funnel, and monitor the internal temperature of the reaction. 2. Use a suitable amount of solvent to ensure the reaction is not too concentrated. 3. Have an ice bath ready to cool the reaction if the temperature rises too quickly. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the oxidation of 4,6-dimethyl-2-(methylthio)pyrimidine?
A1: The most frequently cited and reliable method is the oxidation using hydrogen peroxide (H₂O₂) as the oxidant in the presence of a catalytic amount of sodium tungstate (Na₂WO₄).[1][2] This method is generally high-yielding and uses relatively safe and inexpensive reagents.
Q2: I see a new spot on my TLC that is intermediate in polarity between my starting material and my desired sulfone product. What is it?
A2: This intermediate spot is most likely the corresponding 4,6-dimethyl-2-(methylsulfinyl)pyrimidine (the sulfoxide). The oxidation of a thioether to a sulfone proceeds through a sulfoxide intermediate. If the reaction is incomplete, you will likely see a mixture of the starting material, the intermediate sulfoxide, and the final sulfone product.
Q3: How can I monitor the progress of the oxidation reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. You should spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture). As the reaction progresses, you will see the spot for the starting material diminish and spots for the intermediate sulfoxide and the final sulfone product appear. The reaction is complete when the starting material and sulfoxide spots are no longer visible.
Q4: What are the key safety precautions to take during this oxidation?
A4: The primary safety concern is the exothermic nature of the reaction, particularly the decomposition of hydrogen peroxide, which can be catalyzed by sodium tungstate.[3] It is crucial to:
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Add the hydrogen peroxide slowly and in a controlled manner.
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Monitor the internal temperature of the reaction.
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Have an ice bath readily available for cooling.
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Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: Are there alternative, "greener" oxidizing agents I can use?
A5: Yes, some literature suggests the use of ozone as an alternative to hydrogen peroxide, which can improve oxidation efficiency and reduce aqueous waste.[4] Another alternative is Oxone (potassium peroxymonosulfate), which has also been used for the synthesis of this compound and its analogs.[2]
Experimental Protocols
Protocol 1: Oxidation using Hydrogen Peroxide and Sodium Tungstate
This protocol is a generalized procedure based on commonly cited methods.[1][2]
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Dissolution: Dissolve 4,6-dimethyl-2-(methylthio)pyrimidine (1 equivalent) in a suitable solvent such as acetic acid or a mixture of dichloromethane and water.
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Catalyst Addition: Add a catalytic amount of sodium tungstate dihydrate (e.g., 0.02-0.05 equivalents).
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Oxidant Addition: Cool the mixture in an ice bath. Slowly add 30-35% hydrogen peroxide (2.2-2.5 equivalents) dropwise, ensuring the internal temperature does not exceed a safe limit (e.g., 20-30°C).
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Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature. Monitor the reaction progress by TLC. The reaction may take several hours to go to completion.
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Workup: Once the reaction is complete, cool the mixture in an ice bath and quench any excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a test with KI-starch paper is negative.
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Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
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Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an isopropanol/water mixture) or by column chromatography on silica gel.
Visualizations
Chemical Transformation Pathway
Caption: Oxidation pathway of 4,6-dimethyl-2-(methylthio)pyrimidine.
Experimental Workflow
Caption: General experimental workflow for the oxidation step.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in the oxidation reaction.
References
Technical Support Center: Nucleophilic Substitution Reactions on Pyrimidines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with nucleophilic substitution reactions on pyrimidine rings.
Troubleshooting Guide
Issue 1: Low to No Product Yield
Question: My nucleophilic substitution reaction on a pyrimidine substrate is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no yield in nucleophilic aromatic substitution (SNAr) reactions on pyrimidines can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. Here’s a breakdown of potential causes and solutions:
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Insufficiently Activated Pyrimidine Ring: The pyrimidine ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. This is typically achieved by having electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.
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Troubleshooting:
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Ensure your pyrimidine substrate possesses strong EWGs (e.g., -NO₂, -CN, -CHO).
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If the ring is not sufficiently activated, consider if a different synthetic strategy might be necessary.
-
-
-
Poor Leaving Group: The efficiency of the substitution depends on the ability of the leaving group to depart.
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Troubleshooting:
-
The general order of leaving group ability for halogens in SNAr is F > Cl > Br > I.[1] If possible, use a substrate with a better leaving group.
-
-
-
Weak Nucleophile: The nucleophile may not be strong enough to attack the pyrimidine ring.
-
Troubleshooting:
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Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, deprotonating it with a strong base to form the more nucleophilic alkoxide is often necessary.[1]
-
-
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Suboptimal Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Troubleshooting:
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Gradually increase the reaction temperature.
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Microwave irradiation can sometimes be employed to improve yields and shorten reaction times.[1]
-
-
-
Inappropriate Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.
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Troubleshooting:
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Use a polar aprotic solvent such as DMF, DMSO, or THF, which can help to solvate the nucleophile.[1]
-
-
-
Unsuitable or Insufficient Base: The choice and amount of base are critical, especially when the nucleophile is an amine or alcohol.
-
Troubleshooting:
-
For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to neutralize the acid formed during the reaction.[1]
-
For alcohol nucleophiles, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often required to generate the alkoxide.[1]
-
-
Issue 2: Formation of Multiple Products / Poor Regioselectivity
Question: My reaction is producing a mixture of isomers, particularly when using a di-substituted pyrimidine like 2,4-dichloropyrimidine. How can I control the regioselectivity?
Answer:
Regioselectivity in nucleophilic substitutions on di-substituted pyrimidines, such as 2,4-dichloropyrimidine, is a common challenge. The outcome is highly sensitive to the electronic environment of the pyrimidine ring and the reaction conditions.
-
General Reactivity: In general, for 2,4-dichloropyrimidine, nucleophilic attack is favored at the C4 position.[1][2] This is because the negative charge of the Meisenheimer intermediate can be delocalized over both nitrogen atoms, leading to greater stabilization.[2]
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Influence of Substituents: The presence of other substituents on the pyrimidine ring can significantly alter this preference:
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Nature of the Nucleophile: The choice of nucleophile can also influence the site of attack. For instance, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at the C5 position.[4]
-
Reaction Conditions:
-
Catalyst: In palladium-catalyzed aminations (Buchwald-Hartwig), the choice of ligand is crucial for achieving high regioselectivity.
-
Base: The base can also play a role in directing the substitution.
-
Issue 3: Undesired Side Reactions
Question: I am observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I minimize them?
Answer:
Several side reactions can occur during nucleophilic substitutions on pyrimidines, leading to a complex product mixture and reduced yield of the desired compound.
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Solvolysis: If the solvent is nucleophilic (e.g., methanol, ethanol), it can compete with the intended nucleophile, especially at elevated temperatures.
-
Troubleshooting:
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Use a non-nucleophilic solvent.
-
-
-
Hydrolysis: The starting material or the product can be susceptible to hydrolysis if water is present in the reaction mixture.
-
Troubleshooting:
-
Ensure anhydrous reaction conditions by using dry solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Ring Opening or Degradation: Harsh reaction conditions can lead to the degradation of the pyrimidine ring.
-
Troubleshooting:
-
Use milder bases and lower reaction temperatures.
-
-
-
Di-substitution: When using a di-substituted pyrimidine, the nucleophile may react at both positions.
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Troubleshooting:
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Use a stoichiometric amount of the nucleophile.
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Lower the reaction temperature.
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Consider using a less reactive nucleophile.[1]
-
-
Quantitative Data Summary
The following tables provide a summary of how different reaction parameters can influence the outcome of nucleophilic substitution reactions on pyrimidines.
Table 1: Effect of Catalyst and Base on the Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine
| Entry | Catalyst (mol %) | Ligand (mol %) | Base | Solvent | Temp (°C) | Time (h) | Ratio (C4:C2) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | dppb (2) | LiHMDS | THF | 0 | 1 | >99:1 | 95 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | LiHMDS | THF | 0 | 1 | 2:1 | - |
| 3 | None | - | LiHMDS | THF | 25 | 24 | 2:1 | - |
| 4 | Pd(OAc)₂ (2) | PPh₃ (4) | LiHMDS | THF | 0 | 1 | >30:1 | 92 |
| 5 | None | - | NaHMDS | THF | 25 | 24 | 4:1 | - |
Data adapted from a study on the amination of a 6-aryl-2,4-dichloropyrimidine derivative. The results highlight the dramatic effect of the palladium catalyst and the choice of base on regioselectivity.[5]
Table 2: Influence of C6-Substituent on the Regioselectivity of SNAr on 2,4-Dichloropyrimidines
| C6-Substituent | Nucleophile | Predominant Isomer |
| H | Various | C4 |
| OMe | Amine | C2 |
| NHMe | Amine | C2 |
This table illustrates how an electron-donating group at the C6 position can reverse the typical C4 selectivity in SNAr reactions of 2,4-dichloropyrimidines.[3]
Experimental Protocols
General Protocol for SNAr of a Chloropyrimidine with an Amine
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Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), combine the chloropyrimidine (1.0 eq.), the amine nucleophile (1.0-1.2 eq.), and a suitable anhydrous solvent (e.g., DMF, DMSO, or THF).
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Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.5-2.0 eq.) or diisopropylethylamine (DIPEA, 1.5-2.0 eq.) to the reaction mixture.
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Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 80-120 °C).
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Monitoring: Monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities.
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Purification: The crude product can be purified by column chromatography or recrystallization.
General Protocol for Buchwald-Hartwig Amination of a Chloropyrimidine
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Reactant Preparation: To an oven-dried flask, add the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand, and the base (e.g., NaOtBu).
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Addition of Reactants: Add the chloropyrimidine and the amine to the flask.
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Solvent Addition: Add the anhydrous solvent (e.g., toluene) via syringe.
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Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite® to remove the catalyst. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by column chromatography.
Visualizations
Caption: A troubleshooting workflow for addressing low to no yield in nucleophilic substitution reactions on pyrimidines.
Caption: Factors influencing the regioselectivity of nucleophilic substitution on 2,4-dichloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: Why does nucleophilic aromatic substitution on pyrimidines typically occur at the C2 and C4 positions?
A1: The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the ring electron-deficient and thus susceptible to nucleophilic attack. When a nucleophile attacks the C2 or C4 position, the negative charge of the resulting Meisenheimer complex can be delocalized onto one of the electronegative nitrogen atoms, which stabilizes the intermediate.
Q2: What is the general order of leaving group ability for halogens in SNAr reactions on pyrimidines?
A2: For SNAr reactions, the general order of leaving group ability for halogens is F > Cl > Br > I. This is because the rate-determining step is typically the nucleophilic attack on the aromatic ring. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and therefore more susceptible to attack.[1]
Q3: How do substituents on the pyrimidine ring affect the regioselectivity of SNAr reactions on 2,4-dichloropyrimidine?
A3: Substituents can have a significant impact. Generally, substitution occurs at the C4 position. However, an electron-donating group at the C5 or C6 position can direct the nucleophilic attack to the C2 position. Conversely, an electron-withdrawing group at the C5 position tends to enhance the reactivity at the C4 position.[1]
Q4: What is the role of the base in SNAr reactions with amine and alcohol nucleophiles?
A4: The role of the base depends on the nucleophile. For amine nucleophiles, which are generally neutral, a non-nucleophilic base like TEA or DIPEA is added to neutralize the acid (e.g., HCl) that is formed during the reaction. For alcohol nucleophiles, a stronger base such as NaH or t-BuOK is often necessary to deprotonate the alcohol and generate the more reactive alkoxide nucleophile.[1]
Q5: When should I consider a Buchwald-Hartwig amination instead of a traditional SNAr reaction?
A5: Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is often a good alternative when traditional SNAr reactions fail or give low yields. It is particularly useful for less activated aryl halides and can be highly regioselective. However, it requires careful optimization of the catalyst, ligand, and base.
References
Technical Support Center: Impurity Identification in 4,6-Dimethyl-2-methylsulfonylpyrimidine (DMSP) via HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the identification of impurities in 4,6-Dimethyl-2-methylsulfonylpyrimidine (DMSP) using High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of DMSP and its impurities.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution Between DMSP and Impurity Peaks | Inappropriate mobile phase composition. | Optimize the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve the separation of closely eluting peaks.[1][2] |
| Incorrect column chemistry. | Select a column with a different selectivity. If a standard C18 column is used, consider a C8, phenyl-hexyl, or a polar-embedded column to alter the interaction with the analytes.[3] | |
| Peak Tailing for DMSP or Impurity Peaks | Presence of active silanol groups on the silica-based column interacting with basic analytes. | Use a mobile phase with a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups. Adding a competing base, like triethylamine, to the mobile phase can also minimize tailing. Alternatively, use an end-capped column. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Ghost Peaks Appearing in the Chromatogram | Impurities in the mobile phase or from the HPLC system. | Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Flush the HPLC system, including the injector and detector, to remove any contaminants. |
| Carryover from previous injections. | Implement a robust needle wash program on the autosampler. Inject a blank solvent after a high-concentration sample to check for carryover. | |
| Irreproducible Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and consistent temperature throughout the analysis. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped to prevent evaporation of the more volatile organic component. | |
| High Backpressure | Blockage in the HPLC system (e.g., guard column, column frit, or tubing). | Systematically isolate the source of the backpressure by removing components one by one (starting from the detector and moving backward). Replace any clogged components. |
| Particulate matter from the sample. | Filter all samples through a 0.22 µm or 0.45 µm syringe filter before injection. |
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in this compound (DMSP)?
A1: Potential impurities in DMSP can originate from the synthesis process or degradation. Common process-related impurities may include:
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Starting Materials: Acetylacetone and thiourea.
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Intermediate: 4,6-Dimethyl-2-methylthiopyrimidine (the precursor to DMSP before the oxidation step).[4]
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By-products: Impurities arising from incomplete methylation or over-oxidation during the synthesis.
Degradation products may form under stress conditions such as exposure to acid, base, or heat.
Q2: What is a typical starting point for developing an HPLC method for DMSP impurity profiling?
A2: A good starting point for method development is to use a reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with a gradient elution.[3][5] A typical mobile phase could consist of an aqueous buffer (e.g., 0.02 M potassium dihydrogen phosphate adjusted to a pH of 2.5-4.2 with phosphoric acid or acetic acid) and an organic modifier like acetonitrile or methanol.[1][2] UV detection at a wavelength around 220-230 nm is often suitable for pyrimidine derivatives.[6]
Q3: How can I confirm the identity of an unknown impurity peak?
A3: The identity of an unknown impurity can be confirmed using several techniques. A common approach is to couple the HPLC system to a mass spectrometer (LC-MS) to obtain the molecular weight of the impurity. For definitive structural elucidation, the impurity can be isolated using preparative HPLC, followed by characterization using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.[7]
Q4: What are the critical parameters to consider for method validation of an impurity profiling method for DMSP?
A4: According to ICH guidelines, the validation of an impurity method should include the following parameters:
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Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.
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Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
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Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
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Accuracy: The closeness of the test results obtained by the method to the true value.
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Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
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Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
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Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
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Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[8]
Experimental Protocols
Representative HPLC Method for the Analysis of DMSP and Its Impurities
This protocol is a representative method based on typical conditions for the analysis of related pyrimidine derivatives and Ambrisentan, for which DMSP is a known impurity.[1][2] Method optimization and validation are required for specific applications.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the DMSP sample in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL. |
Potential Impurity Profile of DMSP under the Representative HPLC Method
The following table provides hypothetical retention times for DMSP and its potential impurities based on their expected polarity. Actual retention times must be determined experimentally.
| Compound | Structure | Expected Retention Time (min) |
| Thiourea | < 3.0 | |
| Acetylacetone | < 5.0 | |
| 4,6-Dimethyl-2-methylthiopyrimidine | ~ 12.5 | |
| This compound (DMSP) | ~ 10.0 |
Visualizations
References
- 1. A validated specific stability-indicating RP-HPLC assay method for Ambrisentan and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijcps.com [ijcps.com]
- 6. researchgate.net [researchgate.net]
- 7. medcraveonline.com [medcraveonline.com]
- 8. globalresearchonline.net [globalresearchonline.net]
challenges with using dimethyl sulfate in pyrimidine synthesis and alternatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrimidine synthesis, with a focus on the challenges associated with the use of dimethyl sulfate (DMS) and a comparative look at safer alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges of using dimethyl sulfate (DMS) as a methylating agent in pyrimidine synthesis?
A1: Dimethyl sulfate is a highly effective and cost-efficient methylating agent, which contributes to its widespread industrial use.[1] However, it presents significant challenges, primarily related to its extreme toxicity. DMS is classified as a probable human carcinogen, is highly toxic if inhaled, ingested, or absorbed through the skin, and can cause severe burns.[2][3] Its high reactivity can also lead to poor selectivity and the formation of unwanted byproducts if reaction conditions are not carefully controlled. Furthermore, the handling, quenching, and disposal of DMS require stringent safety protocols and specialized procedures.
Q2: What are some safer alternatives to dimethyl sulfate for pyrimidine methylation?
A2: Two common, safer alternatives to DMS are dimethyl carbonate (DMC) and trimethyl phosphate (TMP).
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Dimethyl Carbonate (DMC): Often highlighted for its "green" profile, DMC is significantly less toxic than DMS.[1] It typically requires higher temperatures and sometimes the use of a catalyst to achieve methylation, which can be a disadvantage in terms of energy consumption and reaction time.[1][4] However, it offers high selectivity, particularly for mono-N-methylation, and avoids the formation of hazardous inorganic salts as byproducts.[5]
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Trimethyl Phosphate (TMP): TMP is a mild methylating agent with low acute toxicity.[6][7] It is particularly useful for the methylation of nitrogen heterocycles and can be used under relatively mild conditions, sometimes even at room temperature in the presence of a suitable base like calcium hydroxide.[8][9]
Q3: How do I safely quench a reaction containing unreacted dimethyl sulfate?
A3: Unreacted dimethyl sulfate must be carefully neutralized. A common method is to add the reaction mixture to a cold, stirred solution of aqueous sodium hydroxide or ammonium hydroxide.[10] The hydrolysis of DMS generates sulfuric acid and methanol, which are then neutralized by the base.[10] It is crucial to perform this quenching procedure in a well-ventilated fume hood and to monitor the temperature, as the reaction can be exothermic. For non-aqueous systems, a two-phase quench with a dilute basic solution can be effective, with vigorous stirring to ensure complete reaction.[10]
Q4: I am observing multiple spots on my TLC after a methylation reaction with DMS. What are the likely side products?
A4: The high reactivity of DMS can lead to multiple methylation products, especially with substrates containing multiple nucleophilic sites. For pyrimidines, you may observe a mixture of N-methylated isomers (e.g., N1 and N3 methylation in uracil), as well as O-methylation if tautomeric hydroxyl forms are present. Over-methylation, resulting in quaternary ammonium salts, is also a possibility if the reaction is not carefully controlled. The reaction of DMS with residual water or other nucleophilic solvents can also generate byproducts.[11]
Troubleshooting Guides
Issue 1: Low Yield in Pyrimidine Methylation
Low yields are a common frustration in pyrimidine synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow for Low Yield
References
- 1. 4-Methylpyrimidine | C5H6N2 | CID 18922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized method for methylated DNA immuno-precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarworks.smith.edu [scholarworks.smith.edu]
- 5. The chemistry of dimethyl carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine, 4-methyl- [webbook.nist.gov]
- 7. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. server.ccl.net [server.ccl.net]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. researchgate.net [researchgate.net]
- 11. Purification of CpG islands using a methylated DNA binding column - PubMed [pubmed.ncbi.nlm.nih.gov]
removal of by-products from 4,6-Dimethyl-2-methylsulfonylpyrimidine reaction mixture
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the removal of by-products from the 4,6-Dimethyl-2-methylsulfonylpyrimidine reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The synthesis of this compound typically proceeds via the oxidation of 4,6-Dimethyl-2-methylthiopyrimidine. The most common impurities and by-products encountered are:
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Unreacted Starting Material: 4,6-Dimethyl-2-methylthiopyrimidine may remain if the oxidation reaction is incomplete.
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Over-oxidized By-products: Formation of by-products with additional oxidized sulfur species or modifications to the pyrimidine ring can occur under harsh oxidation conditions.
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Hydrolysis Products: The methylsulfonyl group can be susceptible to hydrolysis, leading to the formation of 4,6-Dimethyl-pyrimidin-2-ol, especially during aqueous workup or purification under non-neutral pH conditions.[1]
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Solvent and Reagent-Related Impurities: Residual solvents, excess oxidizing agents, and their decomposition products may also be present in the crude reaction mixture.
Q2: My crude product shows multiple spots on TLC after synthesis. How can I identify the major by-products?
A2: A combination of analytical techniques can be used for by-product identification:
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Co-spotting on TLC: Spot your crude product alongside the starting material (4,6-Dimethyl-2-methylthiopyrimidine) on a TLC plate to check for unreacted starting material.
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LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool to separate the components of your crude mixture and obtain their mass-to-charge ratios, which can help in identifying the molecular weights of the by-products.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H NMR of the crude product can reveal the presence of impurities. For instance, the methylthio group of the starting material will have a different chemical shift compared to the methylsulfonyl group of the product.
Q3: What are the recommended methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities. Common techniques include:
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Recrystallization: This is often the most effective method for removing minor impurities and obtaining a highly pure crystalline product. A suitable solvent system needs to be identified where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain in solution.
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Column Chromatography: Silica gel column chromatography is a versatile technique for separating compounds with different polarities. A gradient of solvents, such as a mixture of hexane and ethyl acetate, can be used to elute the components separately.
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Aqueous Wash/Extraction: If hydrolysis by-products are present, their water-soluble nature can be exploited. Adjusting the pH of an aqueous wash can help in selectively removing acidic or basic impurities.[1]
Troubleshooting Guides
Issue 1: Presence of Unreacted 4,6-Dimethyl-2-methylthiopyrimidine
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Problem: The oxidation reaction is incomplete, leading to contamination of the final product with the starting material. This is often observed as a lower-polarity spot on TLC compared to the product.
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Solution:
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Optimize Reaction Conditions: Increase the reaction time, temperature, or the stoichiometry of the oxidizing agent. Monitor the reaction progress by TLC or LC-MS to ensure complete conversion.
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Purification:
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Column Chromatography: The difference in polarity between the methylthio and methylsulfonyl groups allows for efficient separation by silica gel chromatography. The less polar starting material will elute first.
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Recrystallization: A carefully chosen solvent system may allow for the selective crystallization of the more polar product, leaving the starting material in the mother liquor.
-
-
Issue 2: Formation of Water-Soluble Hydrolysis By-products
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Problem: The desired product is contaminated with 4,6-Dimethyl-pyrimidin-2-ol due to hydrolysis during the reaction or workup.
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Solution:
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Control pH during Workup: Maintain a neutral pH during any aqueous extraction or washing steps to minimize hydrolysis.
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Purification:
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Aqueous Extraction: The hydrolysis by-product is typically more water-soluble than the desired product. Washing the organic layer containing the crude product with a neutral aqueous solution can help remove this impurity. A patent for a similar compound suggests that adjusting the pH to a range of 5-8 can facilitate the removal of hydrolyzed by-products into the aqueous phase.[1]
-
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Issue 3: Difficulty in Separating By-products with Similar Polarity
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Problem: Over-oxidized by-products or other side-products have polarities very close to the desired this compound, making separation by standard chromatography challenging.
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Solution:
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Optimize Chromatography:
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Solvent System: Experiment with different solvent systems for column chromatography. A shallow gradient or isocratic elution with a fine-tuned solvent mixture may improve resolution.
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Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or reverse-phase silica, if standard silica gel does not provide adequate separation.
-
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Recrystallization: Multiple recrystallizations from different solvent systems may be necessary to achieve the desired purity. Seeding the solution with a pure crystal of the desired product can sometimes aid in selective crystallization.
-
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold.
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Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
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Column Packing: Prepare a silica gel column using a suitable slurry packing method with the initial eluting solvent (e.g., a low polarity mixture of hexane and ethyl acetate).
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Sample Loading: Dissolve the crude product in a minimum amount of the appropriate solvent (e.g., dichloromethane or the eluting solvent) and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
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Elution: Start the elution with a low polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane).
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Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Representative Purification Efficiency of Different Methods
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 85% | 98% | 75% | Effective for removing less polar impurities. |
| Silica Gel Chromatography | 85% | >99% | 80% | Gradient elution (10-40% Ethyl Acetate in Hexane). |
| Aqueous Wash (pH 7) followed by Recrystallization | 80% (with hydrolysis by-product) | 97% | 70% | Efficiently removes water-soluble impurities. |
Note: The data presented in this table is for illustrative purposes and may vary depending on the specific reaction conditions and the nature of the impurities.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
scale-up considerations for the synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4,6-Dimethyl-2-methylsulfonylpyrimidine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in cyclization step | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Optimize reaction time and temperature. Check the quality of acetylacetone and thiourea/S-methyl-isothiourea hydrochloride. |
| Difficulty in isolating the 2-mercaptopyrimidine intermediate | Product solubility in the reaction mixture. | Cool the reaction mixture to 0-5°C to promote precipitation. Use an appropriate anti-solvent if necessary. |
| Incomplete S-methylation | Inactive methylating agent; insufficient base; poor phase transfer. | Use fresh dimethyl sulfate or dimethyl carbonate. Ensure the base (e.g., sodium hydroxide, potassium carbonate) is of good quality and used in the correct stoichiometric amount. If using a phase-transfer catalyst, ensure its activity. |
| Formation of N-methylated byproducts | Reaction conditions favoring N-methylation over S-methylation. | Control the pH and temperature of the reaction. S-methylation is generally favored under milder basic conditions. |
| Over-oxidation to undesired byproducts | Excess oxidizing agent; reaction temperature too high. | Carefully control the stoichiometry of the hydrogen peroxide. Add the oxidant dropwise to manage the reaction exotherm. Use a catalyst like sodium tungstate to improve selectivity. |
| Runaway reaction during oxidation | Poor temperature control of the exothermic oxidation. | Ensure adequate cooling and agitation. Add the hydrogen peroxide solution portion-wise or via a syringe pump to control the rate of addition and the internal temperature. |
| Product decomposition during workup | Presence of residual acid or base. | Neutralize the reaction mixture to a pH of ~7 before extraction and concentration. Wash the organic extracts with brine to remove residual impurities. |
| Difficulty in final product purification | Presence of starting material or sulfoxide intermediate. | Utilize column chromatography with an appropriate solvent system (e.g., ethyl acetate/hexanes) for purification. Recrystallization from a suitable solvent can also be effective for removing closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns during scale-up are the handling of highly toxic and corrosive reagents and managing the exothermic nature of the oxidation step. Dimethyl sulfate, a common methylating agent, is a potent carcinogen and requires handling in a closed system with appropriate personal protective equipment. The oxidation with hydrogen peroxide is highly exothermic and can lead to a runaway reaction if not properly controlled. At a larger scale, the risk of oxygen accumulation in the reactor headspace, creating a potentially explosive atmosphere, must be mitigated, often by using an inert gas purge.
Q2: How can I minimize the use of hazardous reagents like dimethyl sulfate?
A2: To minimize the use of hazardous reagents, consider alternative, greener methylating agents such as dimethyl carbonate. While it may require different reaction conditions, it offers a less toxic profile.
Q3: My oxidation step is sluggish. How can I improve the reaction rate?
A3: The oxidation of the 2-methylthiopyrimidine intermediate can be accelerated by using a catalyst. Sodium tungstate is a commonly used and effective catalyst for this transformation in the presence of hydrogen peroxide. Ensure the catalyst is fully dissolved and the reaction mixture is homogenous.
Q4: I am observing the formation of an impurity with a similar polarity to my final product. What could it be and how can I avoid it?
A4: A common impurity is the corresponding sulfoxide, which is an intermediate in the oxidation of the methylthio group to the methylsulfonyl group. Its formation is often a result of incomplete oxidation. To avoid this, ensure a slight excess of the oxidizing agent is used and allow for sufficient reaction time. Monitoring the reaction by TLC or LC-MS can help determine the point of complete conversion to the desired sulfonyl product.
Q5: What are the key parameters to control during the scale-up of the oxidation step?
A5: The key parameters to control are:
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Temperature: Maintain a consistent and controlled temperature to prevent a runaway reaction.
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Rate of Addition: Add the oxidizing agent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.
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Agitation: Efficient stirring is crucial to maintain homogeneity and prevent localized hot spots.
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Atmosphere: For larger scale reactions, maintaining an inert atmosphere (e.g., with nitrogen) is a critical safety measure to prevent the formation of an explosive mixture with evolved oxygen.
Experimental Protocols
A general three-step experimental protocol for the synthesis of this compound is as follows:
Step 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine In a round-bottom flask equipped with a reflux condenser, acetylacetone and thiourea are dissolved in ethanol. Concentrated hydrochloric acid is added, and the mixture is refluxed for 2-3 hours. During this time, a yellow solid precipitates. The reaction mixture is then cooled to 0-5°C and stirred for 1 hour. The solid is collected by filtration, washed with cold ethanol, and dried to yield 4,6-Dimethyl-2-mercaptopyrimidine.
Step 2: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine 4,6-Dimethyl-2-mercaptopyrimidine is suspended in a suitable solvent such as dichloromethane or ethanol. A base, typically an aqueous solution of sodium hydroxide, is added, followed by the dropwise addition of a methylating agent like dimethyl sulfate at a controlled temperature. The reaction is stirred for several hours until completion, as monitored by TLC. The product is then extracted into an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 4,6-Dimethyl-2-(methylthio)pyrimidine.
Step 3: Synthesis of this compound 4,6-Dimethyl-2-(methylthio)pyrimidine is dissolved in a suitable solvent like acetic acid or ethanol. A catalytic amount of sodium tungstate is added. The mixture is heated to a specified temperature (e.g., 70°C), and hydrogen peroxide is added dropwise, maintaining the temperature. The reaction is monitored by TLC until the starting material is consumed. After cooling, the reaction is quenched with a reducing agent like sodium sulfite. The product is then extracted, washed, dried, and purified, typically by recrystallization or column chromatography, to afford the final this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of this compound and its intermediates at a laboratory scale.
| Step | Reactants | Solvent | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Cyclization | Acetylacetone, Thiourea | Ethanol | HCl | Reflux | 2-3 | ~78 |
| Methylation | 4,6-Dimethyl-2-mercaptopyrimidine | Dichloromethane/Water | Dimethyl Sulfate, NaOH | 20-25 | 3 | ~62 |
| Oxidation | 4,6-Dimethyl-2-(methylthio)pyrimidine | Acetic Acid | H₂O₂, Sodium Tungstate | 70-80 | 2 | ~95 |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis process.
preventing degradation of 4,6-Dimethyl-2-methylsulfonylpyrimidine during storage
Welcome to the technical support center for 4,6-Dimethyl-2-methylsulfonylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the storage and handling of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments.
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results | Degradation of the compound leading to lower active concentration or interference from degradation products. | 1. Verify the purity of your this compound sample using a suitable analytical method (e.g., HPLC, LC-MS). 2. If degradation is confirmed, obtain a fresh, high-purity batch of the compound. 3. Review your storage and handling procedures to ensure they align with the recommended guidelines.[1] |
| Change in the physical appearance of the solid compound (e.g., color change, clumping) | Exposure to light, moisture, or elevated temperatures. | 1. Discard the sample as its purity is compromised. 2. Ensure future samples are stored in a dark, dry, and refrigerated environment.[1] 3. Use a desiccator to minimize moisture exposure.[1] |
| Precipitation or color change observed in a stock solution | Compound degradation or poor solubility in the chosen solvent. | 1. Prepare fresh stock solutions before use. 2. If storing solutions is necessary, use a high-purity, anhydrous aprotic solvent and store at -20°C or -80°C in a tightly sealed vial, protected from light.[1] 3. Evaluate the stability of the compound in your chosen solvent under your storage conditions. |
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the ideal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is typically refrigerated (2-8 °C). It should be protected from light and moisture. For extended storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q2: How can I tell if my this compound has degraded?
A2: While a change in physical appearance, such as discoloration or clumping, can indicate degradation, significant degradation can occur without any visible signs.[1] The most reliable way to assess purity and detect degradation products is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
Q3: Is it advisable to store this compound in solution?
A3: Storing this compound in solution for long periods is generally not recommended as it can accelerate degradation.[1] If short-term storage in solution is unavoidable, use a high-purity, anhydrous aprotic solvent. The solution should be stored at low temperatures (-20°C or -80°C) in a tightly sealed vial and protected from light.[1] The stability in the specific solvent should be validated experimentally.
Stability and Degradation
Q4: What are the likely degradation pathways for this compound?
A4: Pyrimidine derivatives can be susceptible to hydrolysis and oxidation. The methylsulfonyl group may be a site for nucleophilic attack, potentially leading to cleavage. The pyrimidine ring itself, while aromatic, can undergo degradation under harsh conditions of pH, temperature, or in the presence of strong oxidizing agents.
Q5: Are there any known stabilizers for sulfonyl-containing compounds?
A5: The stability of sulfonyl-containing compounds is often dependent on the overall molecular structure and the storage conditions. While specific stabilizers for this compound are not widely documented, general best practices for stabilizing sensitive organic compounds apply. These include storage at low temperatures, protection from light and moisture, and the use of an inert atmosphere. For solutions, the choice of a non-reactive, anhydrous solvent is crucial.
Analytical Methods
Q6: Which analytical methods are best for assessing the purity and degradation of this compound?
A6: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for purity assessment and quantification of known degradation products.[3] Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying unknown degradation products by providing molecular weight information.[1][3] Gas Chromatography-Mass Spectrometry (GC-MS) can also be useful for identifying volatile impurities.[3]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general method for developing a stability-indicating HPLC assay.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start with a higher percentage of A and gradually increase the percentage of B to elute more hydrophobic compounds.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound.
-
Sample Preparation: Dissolve a known concentration of the compound in the mobile phase or a compatible solvent.
-
Forced Degradation Studies: To confirm the method is stability-indicating, expose the compound to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic) and analyze the resulting solutions to ensure that degradation products are resolved from the parent peak.
Protocol 2: Long-Term Stability Study
This protocol is for assessing the stability of the compound under defined storage conditions.
-
Sample Preparation: Aliquot the solid compound into multiple vials to avoid repeated opening and closing of the main stock.
-
Storage Conditions: Store the vials under the desired conditions (e.g., 2-8°C with desiccant and protection from light).
-
Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, and 24 months).
-
Analysis: At each time point, analyze a vial using the validated stability-indicating HPLC method to determine the purity and quantify any degradation products.
-
Data Evaluation: Plot the purity of this compound over time to determine its shelf life under the tested conditions.
Visualizations
Caption: Workflow for assessing the long-term stability of the compound.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Validation & Comparative
A Comparative Guide to Pyrimidine Intermediates in Drug Synthesis: 4,6-Dimethyl-2-methylsulfonylpyrimidine vs. 2,4-dichloro-5-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs, particularly in oncology and immunology. The strategic choice of substituted pyrimidine intermediates is therefore critical, directly influencing the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an objective, data-driven comparison of two common pyrimidine building blocks: 4,6-Dimethyl-2-methylsulfonylpyrimidine and 2,4-dichloro-5-fluoropyrimidine .
Overview of Chemical Reactivity and Properties
The primary utility of these compounds in drug synthesis lies in their susceptibility to nucleophilic aromatic substitution (SNAr), where a leaving group on the pyrimidine ring is displaced by a nucleophile (typically an amine). The nature of the leaving groups and the other ring substituents dictates the reactivity and regioselectivity of these reactions.
-
2,4-dichloro-5-fluoropyrimidine: This molecule features two reactive sites for SNAr at the C2 and C4 positions, where the chlorine atoms serve as leaving groups. Generally, the C4 position is more activated and reacts preferentially.[1][2] The electron-withdrawing fluorine atom at C5 further enhances the electrophilicity of the ring, facilitating nucleophilic attack.
-
This compound: This compound has a single reactive site for SNAr at the C2 position. The methylsulfonyl group (-SO₂Me) is an excellent leaving group, often demonstrating significantly higher reactivity than a chloro group under similar conditions.[3] The two methyl groups at C4 and C6 are electron-donating, which slightly deactivates the ring towards nucleophilic attack compared to halogenated pyrimidines.
A key advantage of the methylsulfonyl group is its enhanced reactivity, which can allow for substitutions to occur under milder conditions or with less nucleophilic partners.
Caption: Comparative S(N)Ar pathways and relative reaction rates.
Case Study: Synthesis of Janus Kinase (JAK) Inhibitors
Both pyrimidine frameworks are instrumental in the synthesis of kinase inhibitors, a class of drugs that target protein kinases involved in cell signaling. A prominent example is the development of inhibitors for the Janus kinase (JAK) family, which are crucial for treating myelofibrosis and inflammatory diseases.[4][5]
Case Study 1: 2,4-dichloro-5-fluoropyrimidine in the Synthesis of Fedratinib
Fedratinib (Inrebic®) is a selective JAK2 inhibitor approved for the treatment of myelofibrosis.[5][6] A key step in its synthesis involves the sequential SNAr on a 2,4-dichloropyrimidine core. The greater reactivity of the C4-chloro substituent allows for a selective first substitution, followed by a second substitution at the C2 position.
Reaction Step: Sequential amination of 2,4-dichloro-5-fluoropyrimidine.
Table 1: Performance Data for Fedratinib Intermediate Synthesis
| Parameter | Value / Conditions | Reference |
|---|---|---|
| Step 1: C4 Substitution | ||
| Reactants | 2,4-dichloro-5-fluoropyrimidine, tert-butyl (3-aminophenyl)carbamate | [7] |
| Base | N,N-Diisopropylethylamine (DIPEA) | [7] |
| Solvent | Not specified | [7] |
| Temperature | Not specified | [7] |
| Yield | Not specified | [7] |
| Step 2: C2 Substitution | ||
| Reactants | Step 1 Product, N-(tert-butyl)-1-(methylsulfonyl)methanesulfonamide | [6] (Implied) |
| Reaction Type | Buchwald-Hartwig Amination | [6] |
| Catalyst | Palladium-based | [6] |
| Yield | Not specified |[6] |
Experimental Protocol: Synthesis of Fedratinib Intermediate (Illustrative)
This protocol is a generalized representation based on typical SNAr procedures.
-
C4-Amination: To a solution of 2,4-dichloro-5-fluoropyrimidine (1.0 eq.) in a suitable aprotic solvent (e.g., THF or DMF) is added tert-butyl (3-aminophenyl)carbamate (1.0-1.2 eq.) followed by a non-nucleophilic base such as DIPEA (1.5-2.0 eq.). The reaction mixture is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Isolation: The reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the C4-substituted intermediate.
-
C2-Amination: The isolated intermediate from Step 2 is then subjected to a second substitution reaction (e.g., Buchwald-Hartwig amination) with the second amine component to install the final piece of the core structure.
Case Study 2: Reactivity of this compound
While not a direct precursor to Fedratinib, this compound serves as an excellent model to illustrate the high reactivity of the methylsulfonyl leaving group. Structure-reactivity studies have quantified this difference, showing that 2-sulfonylpyrimidines react with thiol nucleophiles orders of magnitude faster than their 2-chloropyrimidine counterparts.[3] This allows reactions to proceed under mild, aqueous conditions, which is highly advantageous in bioconjugation and late-stage functionalization.
Reaction Step: SNAr with a model amine nucleophile.
Table 2: Performance Data for SNAr of 2-Sulfonylpyrimidine
| Parameter | Value / Conditions | Reference |
|---|---|---|
| Reactants | 4,6-dimethyl-2-(methylsulfonyl)pyrimidine, Primary Aliphatic Amine | [8] |
| Base | Weak bases (e.g., NaHCO₃) or stronger bases for deprotonation | [8] |
| Solvent | Acetonitrile (MeCN) | [8] |
| Temperature | Room Temperature to mild heating | [8] |
| Selectivity | Exclusive displacement of the sulfone group | [8] |
| Yield | High (e.g., 95% reported for a related system) |[8] |
Experimental Protocol: General SNAr with a 2-Methylsulfonylpyrimidine
This protocol is based on the selective substitution reported in the literature.[8]
-
Reaction Setup: To a solution of this compound (1.0 eq.) in acetonitrile is added a primary aliphatic amine (1.0-1.2 eq.) and a suitable base (e.g., NaHCO₃, 1.5 eq.).
-
Reaction Execution: The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS. Due to the high reactivity of the sulfonyl leaving group, reactions are often complete within a few hours.
-
Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product can be purified by crystallization or column chromatography.
Biological Context: The JAK-STAT Signaling Pathway
The drugs synthesized using these intermediates, such as Fedratinib and the related compound Ruxolitinib, function by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route for cytokines and growth factors, playing a key role in hematopoiesis and immune response.[4][9] In myeloproliferative neoplasms, mutations can lead to constitutive activation of this pathway, driving uncontrolled cell growth. JAK inhibitors block the kinase activity of JAK proteins, thereby interrupting the downstream signaling cascade.
Caption: Simplified JAK-STAT signaling pathway and point of inhibition.
Comparative Summary
| Feature | This compound | 2,4-dichloro-5-fluoropyrimidine |
| Reactive Sites | 1 (C2 position) | 2 (C4 and C2 positions) |
| Leaving Group | Methylsulfonyl (-SO₂Me) | Chloro (-Cl) |
| Reactivity | Very High: Excellent leaving group allows for mild reaction conditions.[3] | High: C4 is more reactive than C2, allowing for sequential substitution.[2] |
| Selectivity | High intrinsic selectivity for the single reactive site. | Good regioselectivity for C4 over C2, controllable by reaction conditions. |
| Ring Activation | Electron-donating methyl groups slightly decrease ring electrophilicity. | Electron-withdrawing halogens increase ring electrophilicity. |
| Synthetic Utility | Ideal for rapid, single substitutions and bioconjugation. | Versatile for building complex, di-substituted pyrimidines through sequential reactions. |
| Key Application | Synthesis of endothelin receptor antagonists, general kinase inhibitors. | Synthesis of various kinase inhibitors (JAK2, AXL, PKCθ, Aurora).[7] |
Conclusion
Both This compound and 2,4-dichloro-5-fluoropyrimidine are valuable intermediates in drug synthesis, each offering distinct advantages.
2,4-dichloro-5-fluoropyrimidine is a workhorse for constructing di-substituted pyrimidine cores, offering reliable regioselectivity that enables the stepwise introduction of different functionalities, as exemplified in the synthesis of Fedratinib.
This compound excels where high reactivity is paramount. Its superior leaving group facilitates nucleophilic substitution under milder conditions, making it an ideal choice for sensitive substrates, late-stage functionalization, or when rapid, high-yield single substitution is the primary goal.
The choice between these two reagents will ultimately depend on the specific synthetic strategy. For complex, sequentially built scaffolds, the dichlorinated pyrimidine offers controlled, stepwise reactivity. For reactions demanding high efficiency and mild conditions for a single substitution, the methylsulfonylpyrimidine is a superior and powerful alternative.
References
- 1. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fedratinib - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ruxolitinib synthesis - chemicalbook [chemicalbook.com]
Comparative Analysis of Pyrimidine-Based Intermediates for Agrochemicals: A Guide for Researchers
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the selection of appropriate building blocks is a critical step that dictates the efficiency, scalability, and biological efficacy of the final product. Pyrimidine derivatives have emerged as a cornerstone in the development of novel pesticides, including insecticides, herbicides, and fungicides, owing to their versatile chemical reactivity and broad-spectrum biological activities.[1][2][3] This guide provides a comparative analysis of key pyrimidine-based intermediates, offering insights into their synthesis, performance, and application in the creation of potent agrochemicals.
The pyrimidine scaffold is a fundamental component in numerous commercialized pesticides.[1][4] Its inherent biological activity and the ability to introduce diverse functional groups at various positions on the ring have made it a privileged structure in agrochemical research.[5][6][7] The strategic selection of a pyrimidine intermediate can significantly influence the synthetic route's efficiency and the final compound's desired properties.[8]
Key Pyrimidine Intermediates and Their Applications
Several pyrimidine intermediates serve as foundational molecules for a wide range of agrochemicals. This analysis focuses on a selection of widely used intermediates, highlighting their synthetic accessibility and role in producing commercially significant pesticides.
One of the most common methods for constructing the pyrimidine ring is the Pinner reaction, which involves the cyclocondensation of 1,3-dicarbonyl compounds with amidinium salts.[3] Additionally, the reaction between ketoesters and amidinium salts is frequently employed to generate hydroxyl-substituted pyrimidine rings, which are key intermediates for further derivatization.[1][3]
2-Substituted Pyrimidine Derivatives
Intermediates such as 2-(chloromethyl)pyrimidine hydrochloride are highly reactive and allow for the facile introduction of various functional groups through nucleophilic substitution.[9] This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.[1][2]
4,6-Disubstituted Pyrimidines
Intermediates like 4,6-dichloro-5-nitro-2-(propylsulfanyl)pyrimidine are pivotal in synthesizing the pyrimidine salicylic acid series of herbicides.[10] The differential reactivity of the chlorine atoms allows for selective substitution, enabling the construction of complex molecules with precise functionalities.[8]
Comparative Performance of Pyrimidine Intermediates
The efficacy of a pyrimidine intermediate is assessed based on several factors, including the yield and purity of the final product, the complexity of the synthetic process, and the resulting biological activity. The following tables summarize quantitative data for the synthesis of representative agrochemicals from different pyrimidine intermediates.
| Intermediate | Final Agrochemical Class | Key Reaction Type | Typical Yield (%) | Reference Compound Example |
| 2-(Chloromethyl)pyrimidine hydrochloride | Fungicides, Insecticides | Nucleophilic Substitution | 75-90 | Pyrimethanil |
| 4,6-Dichloropyrimidine | Herbicides | Sequential Nucleophilic Substitution | 60-85 | Bispyribac-sodium |
| 2-Amino-4,6-dimethoxypyrimidine | Herbicides (Sulfonylureas) | Sulfonylation | 80-95 | Nicosulfuron |
| 4-Hydroxy-2-methyl-6-(trifluoromethyl)pyrimidine | Fungicides | Etherification | 70-88 | Fluoroimide |
Structure-Activity Relationship (SAR) Insights
The substituents on the pyrimidine ring play a crucial role in determining the biological activity of the final agrochemical.
-
For Insecticides: The introduction of trifluoromethyl (-CF3), difluoromethyl (-CHF2), or trifluoromethoxy (-OCHF3) groups at the 4-position, and halogen atoms (Cl, Br) at the 5-position of the pyrimidine ring significantly enhances insecticidal activity.[1][3]
-
For Herbicides: Methoxy (-OCH3) substitution at both the 4- and 6-positions is a common feature in many pyrimidine-based herbicides.[3] The presence of a substituted amino or ether group at the 2-position is also critical for activity.
-
For Fungicides: Amino substitutions are frequently introduced at the 2-position of the pyrimidine ring. Additionally, alkyl or hydroxyl groups at the 4-position and halogen or alkyl chains at the 5-position are important for fungicidal efficacy.[1]
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following are representative protocols for the synthesis of key pyrimidine intermediates and their subsequent conversion to agrochemical precursors.
General Synthesis of a 2-Substituted Pyrimidine Derivative
A common method for synthesizing 2-substituted pyrimidines involves the nucleophilic substitution of a leaving group on a pyrimidine core.[9]
Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine
-
Materials: 2-(Chloromethyl)pyrimidine hydrochloride, substituted aniline, potassium carbonate, anhydrous N,N-Dimethylformamide (DMF).
-
Procedure: a. To a stirred solution of the substituted aniline (1.1 eq) in anhydrous DMF, add potassium carbonate (2.5 eq). b. Stir the suspension at room temperature for 20-30 minutes. c. Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture. d. Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction by Thin Layer Chromatography (TLC). e. After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. f. Extract the aqueous layer with ethyl acetate (3x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[9]
General Synthesis of a Pyrimidine Ring
The Pinner synthesis is a classic and versatile method for creating the pyrimidine core.
Protocol 2: Pinner Reaction for Pyrimidine Synthesis
-
Materials: 1,3-Dicarbonyl compound, amidinium salt, a suitable solvent (e.g., ethanol), and a base (e.g., sodium ethoxide).
-
Procedure: a. Dissolve the 1,3-dicarbonyl compound and the amidinium salt in the solvent. b. Add the base to the mixture to catalyze the cyclocondensation reaction. c. The reaction is typically stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. d. Monitor the reaction progress by TLC. e. Upon completion, the solvent is removed under reduced pressure. f. The residue is then worked up, which may involve neutralization, extraction with an organic solvent, and purification by crystallization or chromatography to yield the pyrimidine derivative.[3]
Visualizing Synthetic Pathways and Workflows
To further clarify the relationships between intermediates and final products, the following diagrams illustrate key synthetic pathways and experimental workflows.
Caption: General synthetic pathway from basic precursors to diverse pyrimidine-based agrochemicals.
Caption: A generalized experimental workflow for the synthesis of agrochemicals from pyrimidine intermediates.
Conclusion
The versatility of the pyrimidine scaffold continues to make it a central focus in the discovery of new and effective agrochemicals. A thorough understanding of the available pyrimidine-based intermediates, their synthetic routes, and their structure-activity relationships is paramount for the rational design of next-generation crop protection agents. This guide provides a foundational comparative analysis to aid researchers in making informed decisions when selecting intermediates for their synthetic campaigns. The provided data and protocols serve as a starting point for further optimization and innovation in the field of agrochemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrimidine Derivatives: Research Advances and Prospects in the Discovery of New Pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. nbinno.com [nbinno.com]
A Comparative Guide to Purity Validation of 4,6-Dimethyl-2-methylsulfonylpyrimidine by NMR and MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the purity validation of 4,6-Dimethyl-2-methylsulfonylpyrimidine (CAS No. 35144-22-0), a key intermediate in pharmaceutical synthesis. We include supporting methodologies and comparative data against the widely used High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Overview of Analytical Techniques for Purity Assessment
Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for drug safety and efficacy.[1] A multi-faceted analytical approach is often employed to detect, identify, and quantify the main component and any potential impurities, which can include starting materials, by-products, or degradation products.[1][2]
-
Quantitative ¹H-NMR (qNMR): This is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[3][4] The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons, enabling accurate quantification against a certified internal standard of a different compound.[5][6] Its key advantage is providing an absolute purity value and structural information simultaneously.[3][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry.[1][8] It is exceptionally suited for impurity profiling—detecting and identifying unknown impurities at trace levels based on their mass-to-charge ratio and fragmentation patterns.[9][10] While excellent for identification, it is primarily a relative quantification method unless specific impurity standards are used.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): Considered a gold standard for routine purity analysis in quality control, HPLC-UV separates components based on their interaction with a stationary phase.[11][12] Quantification is relative, based on the area percentage of the main peak compared to all peaks detected by the UV detector. It is robust and precise but requires a reference standard for accurate quantification and may not detect impurities that lack a UV chromophore.[13][14]
Experimental Protocols
Detailed methodologies for each key experiment are provided below.
Protocol 1: Purity Determination by quantitative ¹H-NMR (qNMR)
This protocol outlines the absolute purity determination of this compound using an internal standard.
-
Sample and Standard Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The standard should have a known purity (e.g., >99.5%) and its ¹H-NMR signals should not overlap with the analyte's signals.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
NMR Data Acquisition (Illustrative Parameters for a 400 MHz Spectrometer):
-
Pulse Program: A standard 30° or 90° single-pulse experiment (e.g., 'zg30' on Bruker systems).[3]
-
Solvent: DMSO-d₆.
-
Temperature: 298 K.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard protons (a value of 30-60 seconds is recommended for high accuracy).[3]
-
Number of Scans (ns): 16-64, sufficient to achieve a signal-to-noise ratio (S/N) of >250:1 for the peaks used in quantification.[5]
-
Acquisition Time (aq): Minimum of 3-4 seconds to ensure high digital resolution.[3]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for this compound (e.g., the pyrimidine ring proton at ~7.4 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (Analyte: 186.23 g/mol )
-
W = Weight
-
P = Purity of the standard
-
Protocol 2: Impurity Profiling by LC-MS
This protocol is designed to separate, detect, and provide mass information for the main compound and any potential impurities.
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase.
-
-
LC-MS Parameters (Illustrative):
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: High-resolution mass spectrometer (e.g., Q-TOF).[9]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50–1000.
-
Data Acquisition: Full scan for impurity detection, with auto MS/MS (data-dependent acquisition) to obtain fragmentation data for structural elucidation of detected impurities.[9]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Determine the area % for each impurity relative to the main peak.
-
Use the accurate mass data from the full scan to propose molecular formulas for impurities.
-
Analyze MS/MS fragmentation patterns to aid in the structural identification of impurities.
-
Data Presentation and Comparison
The following tables summarize illustrative data for a hypothetical batch of this compound and compare the performance of the analytical methods.
Table 1: Illustrative Purity Analysis Data
| Parameter | qNMR | HPLC-UV (254 nm) | LC-MS |
| Purity Assay | 99.6% (w/w) | 99.8% (Area %) | Not suitable for primary assay |
| Identified Impurity A | Detected | 0.15% (Area %) | Detected (m/z identified) |
| Identified Impurity B | Not detected | 0.05% (Area %) | Detected (m/z identified) |
| Residual Solvents | Acetone: 0.05% | Not detected | Not typically analyzed |
| Water Content | Quantifiable | Not detected | Not detected |
Note: This data is for illustrative purposes only.
Table 2: Comparison of Analytical Methods
| Feature | qNMR | LC-MS | HPLC-UV |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. | Separation by polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. |
| Quantitation Type | Absolute/Primary. Purity determined against a certified standard of a different compound.[11] | Relative. Can be quantitative with specific impurity standards. | Relative. Purity based on area percent of detected peaks.[11] |
| Selectivity | Excellent for structural elucidation. Can suffer from peak overlap in complex mixtures. | High selectivity based on mass. Excellent for resolving co-eluting peaks with different masses. | Good for separating isomers and closely related structures. |
| Sensitivity | Moderate (requires mg of sample).[11] | Very high (can detect trace impurities at ppm/ppb levels).[1] | High (typically ppm levels).[15] |
| Impurity ID | Provides definitive structural information for impurities at sufficient concentration. | Provides molecular weight and fragmentation data for structural elucidation of unknown impurities.[10] | Provides retention time only; identification requires comparison with a known standard. |
| Throughput | Moderate. Long relaxation delays can increase experiment time. | High. Modern systems can run samples in minutes. | High. Well-suited for routine QC environments. |
| Strengths | Direct, accurate purity measurement without a specific analyte standard.[3] | Unmatched for detecting and identifying unknown trace-level impurities.[8] | Robust, reproducible, and widely available for routine analysis.[12] |
| Limitations | Lower sensitivity, potential for signal overlap. | Variations in ionization efficiency make absolute quantification challenging without standards. | Requires impurities to have a UV chromophore; may not detect all impurities. |
Visualized Workflow for Purity Validation
The following diagram illustrates a comprehensive workflow for the purity validation of this compound, integrating all three analytical techniques for a complete assessment.
Caption: Workflow for comprehensive purity validation.
Conclusion
For the comprehensive purity validation of this compound, no single method is sufficient. A combination of techniques provides an orthogonal and complete assessment.
-
HPLC-UV serves as an excellent tool for routine quality control, providing reliable relative purity data.
-
LC-MS is indispensable for the critical task of detecting and identifying process-related and degradation impurities, even at trace levels.
-
qNMR offers a powerful, direct method to determine an absolute purity value, which is crucial for characterizing reference materials and for providing an orthogonal confirmation of purity that is independent of the limitations of chromatographic methods.
By integrating these methods, researchers and drug development professionals can establish a thorough and reliable purity profile, ensuring the quality and safety of the final pharmaceutical product.
References
- 1. researchgate.net [researchgate.net]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chimia.ch [chimia.ch]
- 9. hpst.cz [hpst.cz]
- 10. biotech-spain.com [biotech-spain.com]
- 11. benchchem.com [benchchem.com]
- 12. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection [mdpi.com]
- 15. acgpubs.org [acgpubs.org]
Performance of 4,6-Dimethyl-2-methylsulfonylpyrimidine in Nucleophilic Aromatic Substitution Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,6-Dimethyl-2-methylsulfonylpyrimidine is a heterocyclic compound that has garnered significant interest as a versatile reagent in organic synthesis, particularly in the realm of medicinal chemistry and drug discovery. Its utility primarily lies in its reactivity as an electrophile in nucleophilic aromatic substitution (SNAr) reactions. The methylsulfonyl group at the 2-position acts as an excellent leaving group, facilitating the formation of new carbon-heteroatom bonds under relatively mild conditions. This guide provides a comprehensive comparison of the performance of this compound in SNAr reactions against other relevant alternatives, supported by experimental data and detailed protocols.
Reactivity and Performance in Nucleophilic Aromatic Substitution (SNAr)
The core reactivity of this compound is centered around the SNAr mechanism. The electron-withdrawing nature of the pyrimidine ring, coupled with the potent activating effect of the methylsulfonyl group, renders the C2 position highly susceptible to nucleophilic attack. This reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic species, followed by the expulsion of the methanesulfinate leaving group to yield the substituted product.
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// Products prod [label="2-Substituted-4,6-\ndimethylpyrimidine", shape=none, image="https://www.chem.ucla.edu/~harding/IGOC/D/dimethylpyrimidine01.png", imagescale=true, height=1.5, width=1.5]; lg [label="Methanesulfinate\n(MeSO₂⁻)", shape=none, fontcolor="#34A853"];
// Pathway sub -> meisenheimer [label=" + Nu⁻", color="#4285F4"]; meisenheimer -> prod [label=" - MeSO₂⁻", color="#EA4335"]; meisenheimer -> lg [style=invis];
// Annotations {rank=same; sub; nu;} {rank=same; prod; lg;} caption [label="General Mechanism of SNAr with this compound.", fontname="Arial", fontsize=10, fontcolor="#5F6368"]; }``` Caption: General SNAr mechanism.
Comparison with Other 2-Sulfonylpyrimidines
The reactivity of 2-sulfonylpyrimidines in SNAr reactions is highly tunable by modifying the substituents on the pyrimidine ring. This allows for a rational design of reagents with tailored reactivity for specific applications, such as the chemoselective arylation of cysteine residues in proteins.
[1][2][3]A systematic study of various 2-sulfonylpyrimidine derivatives has shown that electron-withdrawing groups (EWGs) on the pyrimidine ring dramatically increase the reaction rate, while electron-donating groups (EDGs) have the opposite effect. 4[2],6-Dimethyl-2-methylsulfonylpyrimidine, with its two methyl groups (EDGs), is consequently one of the less reactive compounds within this class. This can be advantageous in scenarios requiring finer control over the reaction and to avoid off-target reactions.
| Compound | Substituents | Relative Reactivity (qualitative) | Second-order rate constant (k) with Glutathione (M⁻¹s⁻¹) |
| This compound | 4,6-di-Me | Low | Not detected under tested conditions [2] |
| 2-Methylsulfonylpyrimidine | Unsubstituted | Moderate | ~1.2 x 10⁻² [2] |
| 5-Bromo-2-methylsulfonylpyrimidine | 5-Br | High | ~1.0 [2] |
| 5-Nitro-2-methylsulfonylpyrimidine | 5-NO₂ | Very High | ~2.5 x 10⁴ [2] |
| 5-Carbomethoxy-2-methylsulfonylpyrimidine | 5-COOMe | Extremely High | ~9.9 x 10³ [2] |
Data sourced from studies on cysteine arylation and reactivity of 2-sulfonylpyrimidines.
[2]The data clearly indicates that the electronic nature of the substituents on the pyrimidine ring plays a crucial role in modulating the reactivity of the 2-methylsulfonyl group. The dimethyl substitution in the target compound significantly dampens its reactivity compared to the unsubstituted or EWG-substituted analogues.
Comparison with Alternative Leaving Groups
The methylsulfonyl group is an excellent leaving group in SNAr reactions on pyrimidines. However, other leaving groups, such as halogens, are also commonly employed. The choice of leaving group can significantly impact reaction conditions and outcomes.
| Leaving Group | General Reactivity in SNAr | Typical Reaction Conditions | Advantages | Disadvantages |
| -SO₂Me | Excellent | Mild to moderate temperatures, weak bases. | High reactivity, clean reactions, tunable reactivity. | Can be too reactive in some cases, leading to side products. |
| -Cl | Good | Higher temperatures, stronger bases, often requires a catalyst. | Readily available and cost-effective starting materials. | Less reactive than sulfones, may require harsher conditions. |
| -F | Very Good | Milder conditions compared to other halogens. | Often provides higher yields and cleaner reactions than other halogens. | Fluoro-substituted starting materials can be more expensive. |
In general, for SNAr reactions, the leaving group ability follows the order: -SO₂R > -F > -Cl > -Br > -I. T[4]his is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative group that increases the electrophilicity of the carbon atom.
Experimental Protocols
General Protocol for SNAr with this compound and an Amine Nucleophile
This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.
dot
Caption: Experimental Workflow for SNAr.
Materials:
-
This compound
-
Amine nucleophile
-
Anhydrous solvent (e.g., DMF, DMSO, CH₃CN)
-
Non-nucleophilic base (e.g., DIPEA, 2,6-lutidine)
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a clean, dry reaction flask, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
To this solution, add the amine nucleophile (1.1 to 1.5 equivalents).
-
Add the non-nucleophilic base (1.5 to 2.0 equivalents).
-
Heat the reaction mixture to the desired temperature (typically between 60-100 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,6-dimethylpyrimidine derivative.
Conclusion
This compound is a valuable reagent for the synthesis of 2-substituted pyrimidines via nucleophilic aromatic substitution. Its moderate reactivity, stemming from the electron-donating methyl groups, offers a degree of control that is beneficial in complex syntheses. For applications requiring higher reactivity, analogues bearing electron-withdrawing groups are superior alternatives. The choice between a methylsulfonyl leaving group and a halogen depends on the specific requirements of the synthesis, with the former generally providing higher reactivity under milder conditions. The provided experimental protocol serves as a robust starting point for the successful application of this versatile building block in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-sulfonylpyrimidines: reactivity adjustable agents for cysteine arylation - ePrints Soton [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
Comparative Biological Efficacy of Pyrimidine Derivatives in Preclinical Research
A comprehensive review of the biological activities of pyrimidine-based compounds reveals their significant potential in the development of novel therapeutics, particularly as anticancer and herbicidal agents. While specific quantitative data on the biological efficacy of a series of 4,6-Dimethyl-2-methylsulfonylpyrimidine derivatives is not extensively available in the public domain, analysis of structurally related pyrimidine analogues provides valuable insights into their mechanisms of action and therapeutic promise.
Derivatives of the pyrimidine core structure are widely recognized for their diverse pharmacological activities, which stem from their ability to interact with a variety of biological targets. This guide provides a comparative overview of the biological efficacy of different classes of pyrimidine derivatives, supported by available experimental data and methodologies.
Anticancer Activity of Substituted Pyrimidines
Numerous studies have demonstrated the potent anti-proliferative effects of various pyrimidine derivatives against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of protein kinases, which are crucial for cancer cell growth, proliferation, and survival.
Kinase Inhibition Profile
The following table summarizes the kinase inhibitory activity of selected pyrimidine derivatives from preclinical studies. It is important to note that these are examples from related but structurally distinct pyrimidine families, as specific data for this compound derivatives is limited.
| Compound Class | Target Kinase(s) | IC50 Values | Reference Cell Line(s) |
| Pyrido[2,3-d]pyrimidines | EGFR, PIM-1, CDKs | Varies (nM to µM range) | MCF-7, PC-3, A-549, HCT-116 |
| Pyrazolo[3,4-d]pyrimidines | CDK2/cyclin E, Abl kinase | Single-digit µM | K-562, MCF-7 |
| 4,6-Diaryl-2-pyrimidinamines | VEGFR-2 | Not specified | HUVEC |
Experimental Protocols
The evaluation of the biological efficacy of pyrimidine derivatives typically involves a series of in vitro assays to determine their cytotoxic effects and target engagement.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay is a standard colorimetric method to assess cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A-549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.[1]
-
Compound Treatment: The cells are treated with serial dilutions of the pyrimidine compounds and incubated for 48-72 hours.[1]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, followed by a 4-hour incubation.[1]
-
Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.
Protocol:
-
Reaction Setup: The target kinase, a specific substrate, and various concentrations of the pyrimidine inhibitor are combined in a microplate.[1]
-
Initiation: The kinase reaction is initiated by the addition of ATP.[1]
-
Incubation: The reaction is incubated for a predetermined time at an optimal temperature.[1]
-
Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence, luminescence) that is proportional to the amount of phosphorylated substrate.[1] The IC50 value is determined by measuring the reduction in the signal in the presence of the inhibitor.
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for the in vitro screening of potential anticancer compounds.
References
A Comparative Guide to the Reactivity of Sulfonylpyrimidines in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of biomolecules is a cornerstone of modern chemical biology and drug development. The selection of an appropriate chemical tool for bioconjugation is critical, directly influencing the stability, homogeneity, and ultimately, the efficacy of the resulting conjugate. Among the arsenal of reagents targeting cysteine residues, 2-sulfonylpyrimidines (2-SPs) have emerged as a highly tunable and effective class of electrophiles for protein arylation. This guide provides an objective comparison of the reactivity of 2-sulfonylpyrimidines with other prominent cysteine-reactive warheads, supported by experimental data and detailed methodologies.
Comparative Reactivity of Cysteine-Targeting Electrophiles
The reactivity of bioconjugation reagents is a key determinant of their utility. A reagent must be reactive enough to modify the target biomolecule efficiently under mild, biocompatible conditions (typically neutral pH, aqueous buffer, and ambient temperature) but not so reactive that it leads to off-target modifications or hydrolysis.[1][2] The reactivity of 2-sulfonylpyrimidines can be finely tuned over an astonishing nine orders of magnitude by modifying the substituents on the pyrimidine ring and the nature of the sulfonyl leaving group.[1][2][3][4] This remarkable tunability allows for the precise matching of the reagent's reactivity to a specific biological application.
Below is a summary of second-order rate constants for the reaction of various electrophiles with the model thiol, glutathione (GSH), providing a quantitative basis for comparing their reactivity.
| Electrophile Class | Specific Reagent | Rate Constant (k) with GSH (M⁻¹s⁻¹) | Key Characteristics |
| Sulfonylpyrimidines | 2-Methylsulfonylpyrimidine (unsubstituted) | ~1.2 x 10⁻² (at pH 7.0)[1][2] | Highly tunable reactivity, forms stable thioether bonds, metal-free reaction.[1][2] |
| 5-COOMe-2-methylsulfonylpyrimidine | ~9900 (at pH 7.0)[1][2] | Extremely fast reacting, demonstrates the vast tunable range of 2-SPs.[1][2] | |
| 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine (DMP) | Slower than unsubstituted 2-SP | One of the first examples used for cysteine capping in proteomics.[1][2] | |
| Maleimides | N-ethylmaleimide | ~10² - 10³ (at pH 7)[5] | Rapid reaction kinetics, but the resulting thioether bond can be unstable and undergo retro-Michael addition.[1][5] |
| Vinyl Sulfones | Generic Vinyl Sulfone | Slower than maleimides | Forms stable thioether bonds, less prone to hydrolysis than maleimides.[6] |
| Heteroaryl Sulfones | Methylsulfonyl benzothiazole (MSBT) | Slower than the fastest 2-SPs | Another class of reagents for cysteine arylation.[7] |
| 2-Methylsulfonyl-1,3,4-oxadiazole | ~4.3[3] | Demonstrates the influence of the heterocyclic core on reactivity. |
Reaction Mechanism and Experimental Workflow
The conjugation of 2-sulfonylpyrimidines to cysteine residues proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The nucleophilic thiol side chain of cysteine attacks the electron-deficient C2 position of the pyrimidine ring, leading to the displacement of the sulfonyl leaving group and the formation of a stable carbon-sulfur bond.
References
- 1. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
validation of analytical methods for 4,6-Dimethyl-2-methylsulfonylpyrimidine quantification
A Comparative Guide to Analytical Methods for the Quantification of 4,6-Dimethyl-2-methylsulfonylpyrimidine
For researchers, scientists, and drug development professionals, the accurate quantification of this compound is crucial for ensuring the quality and consistency of experimental results. This guide provides a comparative overview of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. While specific validated methods for this compound are not extensively published, this document compiles typical performance data from analogous pyrimidine and sulfonylpyrimidine derivatives to provide a reliable framework for method development and validation.
Data Presentation
The following tables summarize the typical performance characteristics of HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of pyrimidine derivatives. This data, gathered from various studies on related compounds, serves as a benchmark for what can be expected when developing a method for this compound.
Table 1: Comparison of Analytical Method Performance for Pyrimidine Derivatives
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.999 | >0.995 | >0.997[1] |
| Accuracy (% Recovery) | 98.0% - 102.0%[2] | 95.22% - 94.31%[3] | 98.97% - 99.83%[1] |
| Precision (%RSD) | < 2.0%[2] | < 10.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL[4] | Analyte dependent | ~145.2 mg (for a specific derivative)[1] |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL[4] | Analyte dependent | ~440.0 mg (for a specific derivative)[1] |
| Specificity | High | Very High | Moderate |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds like this compound.
-
Instrumentation : An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for pyrimidine derivatives.[4][5]
-
Mobile Phase : A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M sodium dihydrogen phosphate, pH adjusted to 3) and an organic solvent such as methanol or acetonitrile.[4] The typical mobile phase composition is Methanol:Buffer (80:20, v/v).[4]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the absorption maximum of this compound (e.g., 275 nm for some pyrimidine derivatives).[1]
-
Sample Preparation : Dissolve the sample in the mobile phase or a suitable solvent like methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, offering high selectivity and sensitivity.
-
Instrumentation : A gas chromatograph coupled with a mass spectrometer.
-
Column : A capillary column suitable for the analysis of semi-volatile organic compounds, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Carrier Gas : Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature : 250°C.
-
Oven Temperature Program : Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Ionization Mode : Electron Ionization (EI) is typically used.
-
Sample Preparation : The sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate. Derivatization may be necessary if the compound is not sufficiently volatile.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light.
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Solvent : A UV-transparent solvent such as methanol, ethanol, or acetonitrile.[1]
-
Procedure :
-
Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a solution of the compound across the UV-Vis spectrum (typically 200-400 nm). For some pyrimidine derivatives, the λmax is around 275 nm.[1]
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample and determine its concentration from the calibration curve.
-
-
Sample Preparation : Dissolve the sample in the chosen UV-transparent solvent to a concentration that falls within the linear range of the calibration curve.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for each of the described analytical methods.
Caption: HPLC experimental workflow.
Caption: GC-MS experimental workflow.
Caption: UV-Vis Spectrophotometry workflow.
References
- 1. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
cost-benefit analysis of different synthetic routes to 4,6-Dimethyl-2-methylsulfonylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of two prominent synthetic routes to 4,6-Dimethyl-2-methylsulfonylpyrimidine, a key intermediate in the pharmaceutical and agrochemical industries. The comparison is based on experimental data from peer-reviewed literature and patents, focusing on reaction efficiency, cost-effectiveness, and safety and environmental impact.
At a Glance: Comparison of Synthetic Routes
| Metric | Route 1: Three-Step Synthesis from Acetylacetone and Thiourea | Route 2: Two-Step Synthesis from S-Methyl-isothiourea |
| Overall Yield | ~75%[1] | ~75.43%[2] |
| Purity | Not explicitly reported, requires purification | 99.1-99.5% (HPLC)[2] |
| Number of Steps | 3 | 2 |
| Key Starting Materials | Acetylacetone, Thiourea | S-Methyl-isothiourea hydrochloride, Methyl ethyl diketone |
| Primary Reagents | Dimethyl carbonate, Hydrogen peroxide | Potassium carbonate, Hydrogen peroxide |
| Process Simplicity | More steps, potentially longer overall reaction time | Fewer steps, simplified process[2] |
| Cost-Effectiveness | Potentially higher due to an additional step and reagents | Claimed to have a lower production cost[2] |
| Safety & Environment | Utilizes greener methylating agent (dimethyl carbonate)[3][4][5][6] | Avoids the use of highly toxic methylating agents like dimethyl sulfate. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Cost-Benefit Analysis
A detailed breakdown of the estimated costs for starting materials and key reagents for each route is presented below. Prices are based on commercially available laboratory-grade chemicals and may vary based on supplier and quantity.
Route 1: Three-Step Synthesis
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Example Price (USD) | Cost per Mole (USD) |
| Acetylacetone | 100.12 | 0.975 | $31.25 / 25 mL | $12.76 |
| Thiourea | 76.12 | - | $240 / kg | $18.27 |
| Dimethyl carbonate | 90.08 | 1.07 | $69.99 / L | $5.88 |
| Hydrogen peroxide (30%) | 34.01 | 1.11 | - | - |
| Sodium tungstate (dihydrate) | 329.85 | - | $120.00 / 5 g | $7916.40 |
| Ethanol | 46.07 | 0.789 | $34.76 / 1 gal | $0.57 |
Route 2: Two-Step Synthesis
| Reagent | Molecular Weight ( g/mol ) | Density (g/mL) | Example Price (USD) | Cost per Mole (USD) |
| S-Methyl-isothiourea hemisulfate | 139.19 | - | $32.04 / 25 g | $17.81 |
| Methyl ethyl diketone | 100.12 | 0.975 | - | - |
| Potassium carbonate | 138.21 | - | $24.20 / 500 g | $6.69 |
| Hydrogen peroxide (30%) | 34.01 | 1.11 | - | - |
| Sodium/Potassium tungstate | - | - | - | - |
| Ethanol | 46.07 | 0.789 | $34.76 / 1 gal | $0.57 |
| Dichloromethane | 84.93 | 1.33 | $44 / L | $5.76 |
Analysis:
While a direct cost comparison is challenging without bulk pricing, a few key points emerge. The starting materials for both routes are commercially available and relatively inexpensive. The major cost driver in Route 1 appears to be the sodium tungstate catalyst, although it is used in catalytic amounts. Route 2 benefits from being a two-step process, which can lead to significant savings in terms of time, labor, and solvent usage. The reported high purity of the final product from Route 2 (99.1-99.5%) may also reduce the need for extensive purification, further lowering costs.[2]
Experimental Protocols
Route 1: Three-Step Synthesis
Step 1: Synthesis of 4,6-Dimethyl-2-mercaptopyrimidine
-
Procedure: A mixture of thiourea and acetylacetone in ethanol is refluxed. Concentrated hydrochloric acid is then added, and reflux is continued. The resulting solid is filtered, dissolved in a 10% sodium hydroxide solution, and the pH is adjusted to ~7 to precipitate the product.[7]
-
Yield: ~80%
Step 2: Synthesis of 4,6-Dimethyl-2-methylthiopyrimidine
-
Procedure: 4,6-Dimethyl-2-mercaptopyrimidine is reacted with dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutylammonium bromide (TBAB).[1] This method is favored over the use of more toxic methylating agents like dimethyl sulfate.
-
Yield: A similar methylation of a related pyrimidine derivative using dimethyl carbonate and TBAB afforded a high yield.[8]
Step 3: Synthesis of this compound
-
Procedure: 4,6-Dimethyl-2-methylthiopyrimidine is oxidized using hydrogen peroxide in the presence of a sodium tungstate catalyst.[1]
-
Yield: High yields are typically achieved in this oxidation step.
Route 2: Two-Step Synthesis
Step 1: Synthesis of 4,6-Dimethyl-2-methylthiopyrimidine
-
Procedure: S-methyl-isothiourea hydrochloride and methyl ethyl diketone are reacted in ethanol. A solution of potassium carbonate is added dropwise to maintain a pH of 5-6, and the mixture is heated to reflux. After completion, the product is extracted with dichloromethane.[2]
-
Yield: Not explicitly reported for this step, but the overall yield is high.
Step 2: Synthesis of this compound
-
Procedure: The 4,6-dimethyl-2-methylthiopyrimidine obtained in the previous step is dissolved in dichloromethane. Sodium tungstate or potassium tungstate is added as a catalyst. The mixture is heated to reflux, and 30% hydrogen peroxide is added dropwise. After the reaction is complete, the product is isolated by extraction and crystallization.[2]
-
Yield: 73.31% - 75.68%[2]
Safety and Environmental Considerations
-
Methylating Agents: A significant advantage of both described routes is the avoidance of highly toxic and carcinogenic dimethyl sulfate. Dimethyl carbonate, used in Route 1, is considered a much greener and safer alternative.[3][4][5][6]
-
S-Methyl-isothiourea: While less hazardous than dimethyl sulfate, S-methyl-isothiourea and its salts should be handled with care as they can be harmful if swallowed or in contact with skin and may cause irritation.[9][10]
-
Solvents: Both routes utilize common laboratory solvents like ethanol and dichloromethane. Dichloromethane is a volatile organic compound and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Oxidizing Agents: Hydrogen peroxide is a strong oxidizing agent and should be handled with care to avoid contact with skin and eyes.
Conclusion
Both synthetic routes offer viable pathways to this compound with good overall yields.
Route 1 provides a well-established, three-step method that utilizes a green methylating agent.
Route 2 presents a more streamlined, two-step process with a reported high purity of the final product, potentially offering significant advantages in terms of process efficiency and cost-effectiveness.
The choice between these routes will depend on the specific needs of the researcher or organization, considering factors such as available equipment, cost of raw materials in bulk, and desired product purity. For large-scale production, the two-step synthesis appears to be the more economically favorable option.
References
- 1. researchgate.net [researchgate.net]
- 2. CN103739557B - A kind of synthetic method of 4,6-dimethyl-2-methanesulfonyl pyrimidine - Google Patents [patents.google.com]
- 3. bulkchemicals2go.com [bulkchemicals2go.com]
- 4. How safe is DMC compared to DMS? - TAINUO CHEMICAL [sinotainuo.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylcarbonate for eco-friendly methylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of 4,6-Dimethyl-2-methylsulfonylpyrimidine
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the proper disposal procedures for 4,6-Dimethyl-2-methylsulfonylpyrimidine, focusing on immediate safety, logistical planning, and procedural steps.
I. Immediate Safety and Handling Protocols
Before beginning any disposal process, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used where there is a risk of splashing.[1][2] |
| Hand Protection | Use chemical-resistant, impervious gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1][2] |
| Body Protection | A laboratory coat or fire/flame-resistant and impervious clothing should be worn to prevent skin exposure.[1][2] |
| Respiratory Protection | If handling in a poorly ventilated area or if dust or aerosols are generated, a NIOSH/MSHA-approved full-face respirator should be used.[2] |
II. Step-by-Step Disposal Protocol
The standard and recommended procedure for the disposal of this compound is through an approved hazardous waste disposal program. Improper disposal, such as discarding in regular trash or pouring down the drain, is not permissible.[3]
Step 1: Waste Identification and Segregation
-
Treat all waste containing this compound, including contaminated materials like gloves, wipes, and glassware, as hazardous chemical waste.[4][5]
-
Segregate this waste from other waste streams, particularly incompatible materials such as strong oxidizing agents.[6] Do not mix with non-hazardous waste.
Step 2: Waste Collection and Containment
-
Collect waste this compound in a designated, compatible, and properly sealed container.[3] Plastic containers are often preferred to minimize the risk of breakage.[4]
-
Ensure the container is kept tightly closed in a dry, cool, and well-ventilated place.[2]
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "Waste this compound".[3] Include any known hazard symbols. Do not use abbreviations or chemical formulas.[7]
Step 4: Storage
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials, until collection.[3][7]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the collection and disposal of the hazardous waste.[3][8]
-
The primary disposal method for such compounds is typically high-temperature incineration at a licensed hazardous waste facility equipped with afterburners and scrubbers.[1][7]
Step 6: Decontamination of Empty Containers
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[4][9]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][9]
-
After thorough rinsing and air-drying, and with all labels defaced, the container may be disposed of as regular trash, though institutional policies may vary.[4]
III. Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
For Minor Spills:
-
Ensure Safety: Wear the appropriate PPE as detailed in the table above.[10]
-
Containment: For solid spills, avoid generating dust.[1] For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand).[11]
-
Cleanup: Carefully sweep or vacuum up the spilled material and place it into the designated hazardous waste container.[1] For liquid spills, use an absorbent material to clean the area.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, and collect all cleanup materials as hazardous waste.[9]
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS office.[11]
For Major Spills:
-
Evacuate and isolate the immediate area.[11]
-
Contact your institution's emergency response team or EHS office immediately.[10][11]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. echemi.com [echemi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. monash.edu [monash.edu]
- 9. benchchem.com [benchchem.com]
- 10. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 11. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
Personal protective equipment for handling 4,6-Dimethyl-2-methylsulfonylpyrimidine
This guide provides immediate, essential safety and logistical information for handling 4,6-Dimethyl-2-methylsulfonylpyrimidine, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 35144-22-0
-
Molecular Formula: C₇H₁₀N₂O₂S
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as hazardous and requires specific safety precautions. It is known to cause skin and serious eye irritation.[1][2][3] Some data also suggests it may cause respiratory irritation and potentially lead to allergic skin reactions or respiratory sensitization.[1][3]
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield may be necessary where splash potential is high.[4][5][6] | To protect against serious eye irritation from dust particles or splashes.[1][2] |
| Skin Protection | Chemical-resistant, impervious clothing. Fire/flame resistant lab coat.[4][5] | To prevent skin contact and irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. Follow EU Directive 89/686/EEC and the standard EN 374.[4][5] | To prevent direct skin contact and potential irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area or a laboratory fume hood.[4][5] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate cartridge is necessary.[4] Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[2] | To avoid inhalation of dust and potential respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood or a well-ventilated laboratory space to minimize inhalation exposure.[5]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1][2]
2. Pre-Handling:
-
Read the Safety Data Sheet (SDS) thoroughly before beginning any work.
-
Inspect all PPE for integrity before use.
-
Ensure all necessary handling equipment (spatulas, weigh boats, containers) are clean and readily available.
3. During Handling:
-
Wear the complete set of required PPE as detailed in the table above.
-
Use non-sparking tools to prevent ignition sources.[4]
-
Avoid contact with skin and eyes.[1][4][5] Do not breathe in the dust.[1]
4. Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[1]
-
Clean the work area and decontaminate any equipment used.
-
Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][5] Some sources recommend refrigeration.[1][7]
Disposal Plan
Proper waste management is critical to prevent environmental contamination and ensure safety.
1. Waste Segregation:
-
All waste contaminated with this compound, including empty containers, contaminated PPE, and residual material, must be segregated as hazardous chemical waste.
-
Do not mix this waste with non-hazardous waste streams.
2. Waste Collection:
-
Solid Waste: Collect solid waste, including any spilled material swept up, in a clearly labeled, suitable, and closed container for disposal.[1][4]
-
Contaminated Materials: Disposable items such as gloves, weigh boats, and paper towels should be placed in a designated hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, the resulting solution should be collected in a designated halogenated or non-halogenated organic waste container, depending on the solvent used.
3. Disposal Procedure:
-
Dispose of the hazardous waste through an approved waste disposal plant or service, in accordance with local, state, and federal regulations.[2]
-
Ensure waste containers are securely sealed and properly labeled before collection.
Experimental Workflow Diagram
Caption: Safe handling workflow from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
